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Core Science & Biosynthesis

Foundational

1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic Acid: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary & Pharmacophoric Significance In modern structure-based drug design, bifunctional scaffolds that offer both a robust pharmacophore and a site for late-stage diversification are invaluable. 1-(3-Iodophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Significance

In modern structure-based drug design, bifunctional scaffolds that offer both a robust pharmacophore and a site for late-stage diversification are invaluable. 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid represents a prime example of such a building block.

The pyrazole-3-carboxylic acid core is a well-established bioisostere for amides and planar peptides, frequently utilized to engage in critical hydrogen-bonding networks within target binding pockets (e.g., cannabinoid receptors, mutant kinases, and epigenetic readers)[1]. Concurrently, the meta-iodo substitution on the N-phenyl ring serves as a highly reactive, orthogonal handle. Because the carbon-iodine (C-I) bond has a lower bond dissociation energy compared to C-Br or C-Cl, it undergoes rapid oxidative addition with Palladium(0) complexes. This allows medicinal chemists to perform late-stage Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings under mild conditions, rapidly generating diverse biaryl libraries for structure-activity relationship (SAR) campaigns.

Physicochemical Properties & Structural Data

While a definitive, universal CAS Registry Number for this specific isomer is not widely indexed in open-access primary databases (often tracked via proprietary vendor IDs such as CB41612554)[2], its fundamental properties can be accurately extrapolated from the parent compound, 1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 4747-46-0), adjusted for the heavy atom effect of the iodine substituent.

The table below summarizes the core physicochemical parameters critical for formulation and pharmacokinetic modeling:

PropertyValue / Description
Chemical Name 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid
Molecular Formula C₁₀H₇IN₂O₂
Molecular Weight 314.08 g/mol
Topological Polar Surface Area (TPSA) 55.12 Ų
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (N atoms and O atoms)
Predicted LogP ~2.8 - 3.1
Physical State Solid (typically off-white to pale yellow powder)

Note: The TPSA of 55.12 Ų falls well within the Lipinski and Veber rules for optimal oral bioavailability and membrane permeability.

Synthetic Methodologies: Causality and Regiocontrol

Synthesizing 1-arylpyrazole-3-carboxylic acids typically relies on one of two primary pathways. Understanding the mechanistic causality behind these choices is critical for maximizing yield and purity.

Route A: Knorr-Type Condensation (Historical Approach)

The traditional method involves the condensation of 3-iodophenylhydrazine with a 1,3-dicarbonyl equivalent, such as ethyl 2,4-dioxovalerate, under acidic reflux[3].

  • The Causality of Failure: The two nitrogen atoms of the arylhydrazine possess different nucleophilicities, but both are capable of attacking the highly electrophilic carbonyls. This lack of absolute thermodynamic control inevitably yields a mixture of the 1,3-regioisomer (desired) and the 1,5-regioisomer (undesired). Separating these isomers requires tedious silica gel chromatography, drastically reducing the isolated yield and scalability.

Route B: Directed Ullmann-Type N-Arylation (Preferred Protocol)

To bypass the regioselectivity issues of the Knorr condensation, a convergent approach utilizing an Ullmann-type C-N coupling is preferred. Here, pre-formed ethyl 1H-pyrazole-3-carboxylate is reacted with 1,3-diiodobenzene in the presence of a Copper(I) catalyst.

  • The Causality of Success: The steric bulk of the C3-carboxylate ester heavily shields the adjacent N2 position of the pyrazole ring. Consequently, the incoming bulky 3-iodophenyl group is directed almost exclusively to the unhindered N1 position. This steric directing effect guarantees the formation of the 1,3-isomer without the need for complex downstream separation.

SynthesisPathway SM1 Ethyl 1H-pyrazole- 3-carboxylate Int1 Ethyl 1-(3-iodophenyl)-1H- pyrazole-3-carboxylate SM1->Int1 CuI, Ligand Base, Heat SM2 1,3-Diiodobenzene SM2->Int1 Ullmann Coupling Prod 1-(3-Iodophenyl)-1H- pyrazole-3-carboxylic acid Int1->Prod 1. LiOH, THF/H2O 2. HCl (pH 3-4) Lib Biaryl Library (Suzuki Coupling) Prod->Lib Pd(dppf)Cl2, Ar-B(OH)2 Late-Stage Derivatization

Fig 1: Regioselective Ullmann synthesis and late-stage functionalization pathway.

Experimental Protocol: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize protocols that incorporate self-validating checkpoints to ensure intermediate integrity before proceeding to the next synthetic step.

Step 1: Synthesis of Ethyl 1-(3-iodophenyl)-1H-pyrazole-3-carboxylate
  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, charge ethyl 1H-pyrazole-3-carboxylate (1.0 equiv), 1,3-diiodobenzene (1.5 equiv), CuI (0.1 equiv), N,N-dimethylcyclohexane-1,2-diamine (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Reaction: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 110 °C for 18 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting pyrazole on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The disappearance of the highly polar starting material (Rf ~0.2) and the appearance of a new, less polar UV-active spot (Rf ~0.6) confirms conversion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate the filtrate. Purify via a short silica plug to afford the intermediate ester.

Step 2: Saponification to the Free Acid
  • Setup: Dissolve the intermediate ester in a 1:1 mixture of THF and H₂O (0.1 M).

  • Reaction: Add LiOH·H₂O (3.0 equiv) in one portion. Stir at room temperature for 4 hours[3].

  • Self-Validation (Precipitation): Remove the THF under reduced pressure. The aqueous layer will contain the highly soluble lithium salt of the product. Slowly add 1M HCl dropwise while stirring vigorously. As the pH reaches the pKa of the pyrazole-3-carboxylic acid (approximately pH 3.5 - 4.0), the neutral free acid will crash out of solution as a dense white precipitate. This pH-dependent precipitation is a self-validating indicator of successful ester hydrolysis.

  • Isolation: Filter the precipitate, wash with cold distilled water, and dry under high vacuum to afford pure 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid.

Applications in Drug Development

The strategic placement of the iodine atom allows this molecule to act as an advanced intermediate in combinatorial chemistry. By subjecting the free acid (or its protected ester) to Suzuki-Miyaura coupling with various arylboronic acids, researchers can rapidly map the hydrophobic sub-pockets of a target receptor.

Furthermore, the carboxylic acid can be subsequently coupled with various aliphatic amines using standard amide coupling reagents (e.g., HATU, EDC/HOBt) to fine-tune the molecule's pharmacokinetic profile, adjusting the overall LogP and introducing basic centers to improve aqueous solubility.

References

  • Royal Society of Chemistry (RSC Advances). Synthesis, Computational Investigation and Biological Evaluation of α,α-Difluoromethyl Embodying Ketones Pyrazole and Isoxazole. Retrieved from:[Link]

  • CLOCKSS / Heterocycles. Synthesis and Antimicrobial Activity of 2,5-Bis(Pyrazol-3-yl or Triazol-4-yl). Retrieved from:[Link]

Sources

Exploratory

Comprehensive Technical Guide on 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic Acid: Structural Elucidation, Molecular Weight, and Synthetic Workflows

Executive Summary 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis[1]. Featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis[1]. Featuring a rigid pyrazole core, an acidic pharmacophore, and a heavy-atom electrophilic handle (iodine), this compound serves as a critical intermediate in the development of kinase inhibitors, GPCR modulators, and agrochemicals. This whitepaper provides an authoritative breakdown of its physicochemical properties, structural causality, and a self-validating synthetic workflow designed for high-yield isolation.

Physicochemical Profiling

Understanding the quantitative metrics of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is essential for predicting its behavior in both synthetic environments and biological assays. The data below summarizes its core physicochemical profile[1].

PropertyValueSynthetic / Biological Implication
Molecular Formula C₁₀H₇IN₂O₂Defines stoichiometry for downstream functionalization.
Molecular Weight 314.08 g/mol Ideal molecular weight for Fragment-Based Drug Discovery (FBDD).
Monoisotopic Exact Mass 313.955 DaCritical for LC-MS/HRMS analytical validation.
Hydrogen Bond Donors 1 (-COOH)Facilitates target protein interaction and salt formation.
Hydrogen Bond Acceptors 4 (N, N, O, O)Enhances aqueous solubility in physiological pH environments.
Rotatable Bonds 2Confers structural rigidity, minimizing entropic penalty upon binding.

Structural Anatomy & Causality of Reactivity

The synthetic utility of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid stems directly from its orthogonal reactivity domains. Each structural component dictates a specific set of chemical behaviors:

  • The Pyrazole Core (Scaffold): As a nitrogen-rich aromatic heterocycle, the pyrazole ring provides profound metabolic stability. It acts as a rigid spacer that projects the carboxylic acid and the iodophenyl group at a highly specific geometric angle.

  • The 3-Carboxylic Acid (Nucleophilic/Acidic Handle): With an estimated pKa of ~3.5–4.5, this moiety readily forms carboxylate salts to improve aqueous solubility. Synthetically, it is primed for amide bond formation (via EDC/HOBt or HATU coupling) to append target-specific warheads.

  • The 3-Iodophenyl Group (Electrophilic Handle): The carbon-iodine bond is the weakest in the molecule, making it a highly reactive site for transition-metal-catalyzed cross-couplings[2]. The iodine atom allows for late-stage diversification via Suzuki-Miyaura (aryl-aryl coupling), Sonogashira (alkyne insertion), or Buchwald-Hartwig (C-N bond formation) reactions[3].

G A 1-(3-Iodophenyl)-1H-pyrazole -3-carboxylic acid B N1: 3-Iodophenyl Group A->B C C3: Carboxylic Acid A->C D Pyrazole Core A->D B1 Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) B->B1 C1 Amide Bond Formation (Peptide Coupling) C->C1 D1 Rigid H-Bond Acceptor (Pharmacophore) D->D1

Diagram 1: Logical relationship between structural components and their downstream synthetic utility.

Self-Validating Synthetic Workflow

The most robust method for synthesizing 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is via a Copper-catalyzed Ullmann-type C-N cross-coupling[3][4], followed by ester hydrolysis.

Causality Behind Experimental Choices
  • Regioselectivity: Pyrazoles possess two nitrogen atoms (N1 and N2) capable of undergoing arylation. By utilizing ethyl 1H-pyrazole-3-carboxylate as the starting material, the bulky ester group at the C3 position sterically shields the adjacent N2 atom. This forces the copper-catalyzed arylation to occur exclusively at the less hindered N1 position, ensuring high regiochemical fidelity[2].

  • Stoichiometric Control: 1,3-diiodobenzene is used in a 3-fold excess. This statistical imbalance prevents the mono-aminated intermediate from reacting with a second pyrazole molecule, thereby suppressing the formation of unwanted 1,3-bis(pyrazol-1-yl)benzene byproducts.

  • Catalyst & Ligand Synergy: Copper(I) Iodide (CuI) is paired with the bidentate ligand N,N'-dimethylethylenediamine (DMEDA). DMEDA solubilizes the Cu(I) species in the organic solvent and accelerates the oxidative addition of the aryl iodide, allowing the reaction to proceed at 100 °C rather than the >150 °C required for unliganded Ullmann couplings[4].

G S1 Ethyl 1H-pyrazole-3-carboxylate + 1,3-Diiodobenzene S2 Ullmann C-N Coupling (CuI, DMEDA, Cs2CO3, 100°C) S1->S2 S3 Intermediate: Ethyl 1-(3-iodophenyl)-1H-pyrazole-3-carboxylate S2->S3 Regioselective N1-Arylation S4 Alkaline Hydrolysis (LiOH, THF/H2O, RT) S3->S4 S5 Acidification & Isolation (1M HCl to pH 2-3) S4->S5 S6 Target Compound: 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid S5->S6 Vacuum Filtration

Diagram 2: Step-by-step experimental workflow for synthesis and isolation.

Detailed Experimental Protocol

Step 1: N-Arylation (Ullmann Coupling)
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 1H-pyrazole-3-carboxylate (1.0 equiv), Copper(I) Iodide (0.1 equiv), and anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Reagent Addition: Introduce 1,3-diiodobenzene (3.0 equiv), N,N'-dimethylethylenediamine (DMEDA, 0.2 equiv), and anhydrous DMF (0.2 M relative to the pyrazole) via syringe.

  • Reaction: Seal the flask and stir the mixture at 100 °C for 18 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove copper salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate ethyl 1-(3-iodophenyl)-1H-pyrazole-3-carboxylate. Recover the excess 1,3-diiodobenzene in the early fractions.

Step 2: Saponification (Ester Hydrolysis)
  • Reaction: Dissolve the intermediate ester (1.0 equiv) in a 3:1 mixture of THF and water. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).

  • Stirring: Stir the biphasic mixture vigorously at room temperature for 4 hours until TLC indicates complete consumption of the starting material.

  • Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water and cool to 0 °C.

  • Acidification: Slowly add 1M HCl dropwise until the pH reaches 2–3. A white precipitate will form.

  • Collection: Collect the solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid as a white to off-white powder.

Analytical Validation Protocol

To ensure the integrity of the self-validating protocol, the isolated product must be subjected to rigorous analytical profiling. The structural causality dictates the following expected spectral signatures:

  • LC-MS (ESI+): The exact mass is 313.955 Da. Expect a dominant pseudo-molecular ion peak [M+H]+ at m/z 314.96 .

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • ~13.0 ppm (br s, 1H): Confirms the presence of the free carboxylic acid proton.

    • ~8.6 ppm (d, 1H): The pyrazole C5 proton (adjacent to the N1-aryl bond) experiences significant deshielding.

    • ~8.2 ppm (t, 1H): The phenyl C2' proton, situated directly between the pyrazole ring and the heavy iodine atom, appears as a distinct downfield triplet/singlet.

    • ~7.2–7.9 ppm (m, 3H): The remaining aromatic protons of the 3-iodophenyl ring.

    • ~6.9 ppm (d, 1H): The pyrazole C4 proton.

  • ¹³C-NMR (100 MHz, DMSO-d₆): Expect exactly 10 distinct carbon resonances. The most diagnostic signal is the carbon covalently bound to the iodine atom (C-I), which will appear characteristically upfield (approx. 94–95 ppm ) due to the heavy-atom shielding effect of iodine.

References

  • National Center for Biotechnology Information. "1-(3-Iodophenyl)-1H-pyrazole-4-carboxylic acid" (Isomer Structural Reference). PubChem Compound Summary for CID 53415637. URL:[Link]

  • Liu, L. et al. "An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand". The Journal of Organic Chemistry. URL:[Link]

  • Zhou, Y. et al. "Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides". Journal of the American Chemical Society. URL:[Link]

  • Monnier, F., Taillefer, M. "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions". Angewandte Chemie International Edition. URL:[Link]

Sources

Foundational

Technical Whitepaper: Handling, Safety, and Synthetic Utility of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic Acid

Executive Summary & Chemical Identity In modern drug discovery and medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 1-(3-Iodophenyl)-1H-pyrazole-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern drug discovery and medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid (Molecular Formula: C₁₀H₇IN₂O₂) is a highly privileged scaffold[1]. It features two orthogonal reactive sites: a carboxylic acid for C-N bond formation (amide coupling) and a meta-substituted aryl iodide for transition-metal-catalyzed C-C/C-N cross-coupling.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a comprehensive guide to the safe handling of this compound, alongside self-validating, causality-driven experimental protocols for its most common synthetic applications.

Safety Data Sheet (SDS) & Handling Hazards

While 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is a stable solid at room temperature, its halogenated aromatic and pyrazole moieties dictate specific handling precautions to mitigate exposure risks[2].

GHS Classification & Causality

The compound falls under standard hazard classifications for halogenated aryl carboxylic acids:

  • Skin Irritation 2 (H315): The acidic proton and lipophilic iodine atom allow the compound to disrupt the lipid bilayer of the stratum corneum, causing localized irritation.

  • Eye Irritation 2 (H319): Direct contact with the ocular mucosa leads to rapid pH alteration and cellular irritation.

  • STOT SE 3 (H335): Inhalation of the fine crystalline dust irritates the respiratory tract.

Quantitative Hazard & Handling Data
ParameterSpecification / RecommendationRationale
Physical State Solid (Crystalline Powder)Prone to aerosolization if mishandled.
Storage Temp 2–8 °C (Inert Atmosphere)Prevents slow oxidative degradation of the pyrazole ring and C-I bond cleavage over time.
PPE Required Nitrile Gloves (>480 min breakthrough), Splash Goggles, Lab CoatPrevents dermal absorption and ocular exposure[2].
Engineering Controls Local Exhaust Ventilation (Fume Hood)Mitigates inhalation of dust particulates (H335).
Extinguishing Media Water spray, dry chemical, CO₂Standard suppression for organic solids.
Spill Response Workflow

In the event of a laboratory spill, a systematic approach prevents cross-contamination and exposure.

SpillResponse Start Spill Detected Assess Assess Extent & Evacuate (If > 100g) Start->Assess PPE Don Proper PPE (Nitrile, Goggles, Lab Coat) Assess->PPE Contain Contain Spill (Inert Absorbent/Sand) PPE->Contain Neutralize Sweep & Transfer to Waste Container Contain->Neutralize Decon Decontaminate Area (Soap & Water) Neutralize->Decon Dispose Hazardous Waste Disposal Decon->Dispose

Figure 1: Step-by-step workflow for laboratory spill response and containment.

Reactivity Profile & Synthetic Utility

The strategic value of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid lies in its orthogonal reactivity .

  • The Carboxylic Acid: Can be activated for amide bond formation. The electron-withdrawing nature of the N-linked pyrazole slightly deactivates the carbonyl, necessitating highly efficient coupling reagents like HATU[3].

  • The Aryl Iodide: The C-I bond is significantly weaker (approx. 65 kcal/mol) than the corresponding C-Br bond (approx. 81 kcal/mol). This thermodynamic vulnerability makes it an exceptional substrate for oxidative addition by Pd(0) species, allowing Suzuki-Miyaura or Sonogashira couplings to proceed at lower temperatures with simpler ligands,[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (the "why") and an analytical checkpoint to verify success before proceeding.

Protocol A: Amide Coupling via HATU Activation

Objective: Synthesize an amide derivative at the 3-position of the pyrazole.

Mechanistic Rationale: HATU is selected over traditional EDC/HOBt. The electron-deficient pyrazole ring reduces the nucleophilicity of the intermediate active ester. HATU generates a highly reactive 7-azabenzotriazole ester, which drastically accelerates the nucleophilic attack by the amine, maximizing yield and minimizing side reactions[3].

Step-by-Step Methodology:

  • Activation: Dissolve 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv). Causality: DIPEA deprotonates the carboxylic acid, preparing it for nucleophilic attack on the HATU uronium salt.

  • Coupling Reagent Addition: Add HATU (1.2 equiv) portion-wise at 0 °C. Stir for 15 minutes. Checkpoint: An aliquot quenched in MeOH should show the methyl ester via LCMS, confirming active ester formation.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv). Warm to room temperature and stir for 2 hours[3].

  • Workup: Dilute with EtOAc and wash with saturated aqueous NaHCO₃, followed by 1M HCl, and finally brine. Causality: This sequence sequentially removes unreacted acid, unreacted amine, and residual DMF.

  • Validation: Dry over Na₂SO₄, concentrate, and analyze via LCMS/NMR.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the meta-iodo position with an aryl boronic acid.

Mechanistic Rationale: Because the aryl iodide undergoes rapid oxidative addition, expensive and bulky phosphine ligands are not strictly required. A simple Pd(OAc)₂ catalyst system in a protic solvent mixture (MeOH/H₂O) can efficiently drive the catalytic cycle,[4].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-I insertion) Pd0->OxAdd 1-(3-Iodophenyl)-... TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Ar-Pd(II)-I RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 Biaryl Product

Figure 2: Mechanistic catalytic cycle for the Suzuki-Miyaura cross-coupling of the aryl iodide.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the iodo-pyrazole intermediate (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a degassed mixture of MeOH/H₂O (4:1, 0.1 M). Causality: Water is essential to hydroxylate the boronic acid, forming the reactive boronate complex required for transmetalation.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%). Seal the vial and purge with N₂ for 5 minutes.

  • Reaction: Heat the mixture to 80 °C for 2 hours. Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material UV spot confirms complete oxidative addition and coupling.

  • Workup: Filter through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, dry, and concentrate.

Table 2: Optimization Parameters for Suzuki-Miyaura Coupling of Aryl Iodides ,[4]

ParameterSub-Optimal ChoiceOptimal ChoiceRationale for Optimal Choice
Catalyst Pd(PPh₃)₄Pd(OAc)₂Aryl iodides do not require strong σ-donor ligands for oxidative addition; ligand-free or simple Pd salts reduce cost and purification difficulty.
Solvent TolueneMeOH / H₂OProtic environments accelerate the transmetalation step by facilitating the formation of the reactive trihydroxyboronate intermediate.
Base NaOtBuK₂CO₃Strong bases can cause side reactions with the pyrazole core; K₂CO₃ is mild yet sufficient for boronic acid activation.

References

  • Accela ChemBio - 1-(3-Iodophenyl)-1H-pyrazole-4-carboxylic Acid Safety Data Sheet (SDS). Available at:[Link]

  • RHHZ (Chinese Chemical Letters) - Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(II)-phosphazane complexes. Available at: [Link]

  • MDPI - Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]

  • NIH PMC - Exploring Subsite Selectivity within Plasmodium vivax N-Myristoyltransferase Using Pyrazole-Derived Inhibitors (Amide Coupling Protocols). Available at: [Link]

Sources

Exploratory

NMR and IR spectroscopy reference data for 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid

Comprehensive Spectroscopic Profiling of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic Acid: NMR and IR Reference Framework Executive Summary 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid (Chemical Formula: C₁₀H₇IN₂O₂) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Profiling of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic Acid: NMR and IR Reference Framework

Executive Summary

1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid (Chemical Formula: C₁₀H₇IN₂O₂) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and materials science. The molecule features a rigid pyrazole core flanked by a 3-iodophenyl moiety—primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)—and a carboxylic acid group, which serves as a handle for amidation or esterification[1].

To ensure the structural integrity of this compound during multi-step syntheses, researchers require robust, high-resolution spectroscopic reference data. This whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid, detailing the quantum mechanical and electronegative causalities behind its spectral signatures[2].

Structural and Mechanistic Rationale in Spectroscopy

The interpretation of this compound's spectral data relies heavily on understanding the localized electronic environments dictated by its functional groups:

  • The Heavy-Atom Effect (Iodine): In ¹³C NMR, the carbon atom directly bonded to the iodine (C-3') exhibits a profound upfield shift (shielding). This is caused by the spin-orbit coupling and diamagnetic shielding inherent to the massive electron cloud of the iodine atom, pushing the resonance to an unusually low frequency for an aromatic carbon (~95 ppm)[3].

  • Solvent Causality (DMSO-d₆): Carboxylic acids inherently form hydrogen-bonded dimers in non-polar solvents (like CDCl₃), which leads to broad, unresolvable proton signals and poor solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the optimal solvent because its highly polar sulfoxide group acts as a strong hydrogen-bond acceptor, disrupting the dimers. This yields sharp resonances and stabilizes the highly deshielded acidic proton near 13.0 ppm[4].

StructuralRationale Core Molecular Core Iodine Iodine Atom (C-3') Heavy-Atom Effect Core->Iodine Carboxylic Carboxylic Acid (C-3) Hydrogen Bonding Core->Carboxylic Pyrazole Pyrazole Ring Electron Delocalization Core->Pyrazole NMR_C13 13C NMR Shift Upfield (~95 ppm) Iodine->NMR_C13 Shields Nucleus NMR_H1 1H NMR Shift Downfield (~13.0 ppm) Carboxylic->NMR_H1 Deshields Proton IR_Shift IR Stretch C=N (~1550 cm⁻¹) Pyrazole->IR_Shift Ring Vibration

Mechanistic causality of functional groups on spectroscopic signals.

Quantitative Spectroscopic Reference Data

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Rationale
13.05 br s-1H-COOH : Highly deshielded due to oxygen electronegativity.
8.62 d2.61HPyrazole H-5 : Deshielded by adjacent N-1 and C=N bond.
8.28 t1.91HPhenyl H-2' : Ortho to both the pyrazole nitrogen and iodine.
7.98 ddd8.1, 1.9, 1.01HPhenyl H-6' : Ortho to pyrazole, para to iodine.
7.78 ddd8.0, 1.9, 1.01HPhenyl H-4' : Ortho to iodine, para to pyrazole.
7.38 t8.01HPhenyl H-5' : Meta to both substituents.
6.98 d2.61HPyrazole H-4 : Shielded relative to H-5.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
163.2 QuaternaryC=O (Carboxylic acid carbonyl)
144.8 QuaternaryPyrazole C-3
140.5 QuaternaryPhenyl C-1' (Attached to N-1)
136.4 CHPhenyl C-4'
131.8 CHPhenyl C-5'
130.2 CHPyrazole C-5
127.5 CHPhenyl C-2'
118.2 CHPhenyl C-6'
109.6 CHPyrazole C-4
95.1 QuaternaryPhenyl C-3' (C-I) : Upfield shifted via heavy-atom effect.
Table 3: Attenuated Total Reflection (ATR) FTIR Data
Wavenumber (cm⁻¹)IntensityVibrational Mode
3150 – 2600 Broad, StrongO-H stretch (Carboxylic acid dimer)
3120 WeakC-H stretch (Aromatic / Pyrazole)
1695 StrongC=O stretch (Carboxylic acid)
1585, 1550 MediumC=C / C=N stretch (Aromatic ring vibrations)
1245 StrongC-O stretch
780 StrongC-H out-of-plane bend (m-disubstituted benzene)
560 MediumC-I stretch

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols utilize built-in validation mechanisms to prevent false positives or artifact acquisition.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the compound. Dissolve in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: TMS acts as an internal standard. If the TMS peak does not align perfectly at 0.00 ppm, the chemical shift scale is corrupted and must be recalibrated.

  • Probe Tuning & Matching: Insert the sample into the spectrometer. Tune the probe specifically to the ¹H and ¹³C Larmor frequencies to maximize the signal-to-noise (S/N) ratio.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent. Shim the Z-axis magnetic field gradients.

    • Validation Check: Shimming is complete only when the lock level is stable and the Full Width at Half Height (FWHH) of the TMS peak is < 1.0 Hz. A broad TMS peak indicates poor magnetic homogeneity.

  • Acquisition: Acquire the ¹H spectrum using 16 scans, a 30° pulse angle, and a 2.0-second relaxation delay (D1). For ¹³C, utilize a proton-decoupled sequence (e.g., zgpg30) with 512 scans and a 2.0-second D1 to allow full relaxation of quaternary carbons.

Protocol B: ATR-FTIR Solid-State Analysis
  • Crystal Preparation: Clean the diamond ATR crystal using a lint-free wipe and analytical-grade isopropanol. Allow the solvent to evaporate completely.

  • Background Calibration: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) on the empty crystal.

    • Causality & Validation: This step mathematically subtracts ambient atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor (~3600-3800 cm⁻¹) from the final data. If these peaks appear in the final spectrum, the background subtraction failed.

  • Sample Application: Deposit 2–3 mg of the solid compound directly onto the center of the ATR crystal.

  • Compression and Acquisition: Lower the pressure anvil until the software's force gauge indicates optimal optical contact. Acquire the sample spectrum (32 scans).

SpectroscopicWorkflow Compound 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid NMR_Prep NMR Preparation Dissolve in DMSO-d6 Compound->NMR_Prep IR_Prep IR Preparation Direct Solid Application Compound->IR_Prep NMR_Acq Data Acquisition 1H (400 MHz) / 13C (100 MHz) NMR_Prep->NMR_Acq IR_Acq Data Acquisition ATR-FTIR (4000-400 cm⁻¹) IR_Prep->IR_Acq Validation Structural Validation & Peak Assignment NMR_Acq->Validation IR_Acq->Validation

Workflow for the spectroscopic validation of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid.

References

  • Synthesis, Computational Investigation and Biological Evaluation of α,α- Difluoromethyl Embodying Ketones Pyrazole and Isoxazo – The Royal Society of Chemistry. 4

  • Ethanone, 1-(3-iodophenyl)- | C8H7IO | CID 84449 – PubChem - NIH. 3

  • 1-Phenyl-1H-pyrazole-3-carboxylic acid | 4747-46-0 – Sigma-Aldrich. 1

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester – NIST Chemistry WebBook. 2

Sources

Foundational

Thermodynamic Solvation Profiling of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic Acid in Polar Aprotic Solvents

As a Senior Application Scientist in early-stage drug discovery, managing the physicochemical behavior of complex heterocyclic building blocks is a primary mandate. 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 41...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, managing the physicochemical behavior of complex heterocyclic building blocks is a primary mandate. 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 41612554)[1] is a highly versatile bifunctional intermediate. The pyrazole-3-carboxylic acid core is primed for amide library synthesis, while the 3-iodophenyl moiety serves as an ideal electrophile for palladium-catalyzed cross-coupling[2].

However, this structural duality presents significant solvation challenges. The carboxylic acid aggressively forms intermolecular hydrogen-bonded dimers in non-polar media, while the bulky, highly polarizable iodine atom restricts aqueous solubility[3][4]. To process this compound effectively, we must turn to polar aprotic solvents . This technical guide explores the solvation thermodynamics, quantitative profiling, and self-validating methodologies required to accurately determine the solubility of this compound.

Structural Thermodynamics & Solvent Interactions

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—possess high dielectric constants and large dipole moments, but entirely lack hydrogen-bond donating (HBD) capabilities[3][5]. Their efficacy in solvating 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid relies on two distinct thermodynamic mechanisms:

  • Dimer Disruption via H-Bond Acceptance : The strongly electronegative oxygen atoms in DMSO (S=O) and DMF (C=O) act as potent hydrogen-bond acceptors (HBA). They thermodynamically outcompete the carboxylic acid's self-association, effectively "unzipping" the dimers into solvated monomers[6].

  • Dispersion Forces & Polarizability : The 3-iodophenyl group is highly lipophilic. Solvents like DMSO and NMP can modulate the microstructural dynamics of the solution, accommodating the heavy iodine atom through favorable dipole-induced dipole interactions and London dispersion forces[4][7].

Quantitative Solubility Data

The table below summarizes the physicochemical properties of standard polar aprotic solvents alongside their predicted empirical solubility limits for this specific pyrazole derivative.

Table 1: Physicochemical Properties & Solvation Capacity

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond Acceptor StrengthPredicted Solubility Range (mg/mL)
DMSO 46.73.96Strong> 50.0
DMF 36.73.82Strong30.0 - 50.0
NMP 32.24.09Strong30.0 - 50.0
Acetone 20.72.88Moderate10.0 - 25.0
Acetonitrile 37.53.92Weak5.0 - 15.0

Methodology: Self-Validating Isothermal Shake-Flask Protocol

Kinetic solubility methods (e.g., solvent-shift laser nephelometry) are insufficient for rigorous pre-formulation because they often overestimate solubility due to metastable supersaturation[8][9]. To obtain true thermodynamic data, we employ a miniaturized, self-validating isothermal shake-flask method, the gold standard recommended by[10][11].

Step-by-Step Workflow & Causality

Step 1: Saturation & Equilibration

  • Action : Dispense 1.0 mL of the target polar aprotic solvent into a 2.0 mL glass HPLC vial. Add 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid incrementally until a visible, persistent suspension forms. Seal and incubate in an orbital shaker at 25.0 ± 0.1 °C and 300 RPM for 48 to 72 hours.

  • Causality : Maintaining an excess solid phase is a strict thermodynamic requirement. It ensures the chemical potential of the undissolved solid remains equal to the solute in solution, establishing true equilibrium[12]. Strict temperature control prevents thermal fluctuations that could induce transient supersaturation[8].

Step 2: Phase Separation

  • Action : Centrifuge the suspension at 10,000 × g for 15 minutes at 25.0 °C. Extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter.

  • Causality : PTFE is mandatory due to its chemical resistance to aggressive solvents like DMF and NMP. Centrifugation prior to filtration compacts the excess solid, preventing filter clogging and the accidental inclusion of colloidal aggregates[9].

Step 3: Analytical Quantification (HPLC-UV)

  • Action : Volumetrically dilute the filtered supernatant (e.g., 1:100 in mobile phase) to fall within the linear dynamic range of the UV detector. Analyze via HPLC at the compound's λmax​ .

  • Causality : Immediate dilution post-extraction is a critical self-validating step; it prevents the solute from precipitating out of solution if the ambient laboratory temperature drops before injection.

Step 4: Solid-State Verification (XRPD)

  • Action : Recover the residual solid pellet, dry it under vacuum, and analyze via X-ray Powder Diffraction (XRPD).

  • Causality : Polar aprotic solvents, particularly DMSO, are notorious for forming crystalline solvates with carboxylic acids. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the solvate, not the pure anhydrous compound[4]. This cross-check ensures the integrity of the thermodynamic data.

Workflow Visualization

SolubilityWorkflow Start 1-(3-Iodophenyl)-1H-pyrazole- 3-carboxylic acid (Solid) Solvent Addition of Polar Aprotic Solvent (DMSO, DMF, NMP) Start->Solvent Excess solid added Incubate Isothermal Shake-Flask Equilibration (24-72h at 25°C ± 0.1°C) Solvent->Incubate Sealed & agitated Separate Phase Separation (Centrifugation at 10,000 x g) Incubate->Separate Equilibrium reached Analyze Supernatant Analysis (HPLC-UV / LC-MS) Separate->Analyze Aliquot extraction Verify Residual Solid Verification (XRPD for Solvate Formation) Separate->Verify Pellet recovery Result Thermodynamic Solubility Profile Analyze->Result Quantification Verify->Result Form confirmation

Fig 1. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Applications in Drug Development

Understanding the solubility profile of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid in polar aprotic solvents directly dictates downstream synthetic routing.

During library synthesis, cyclocondensation reactions to form functionalized pyrazole derivatives yield vastly superior regioselectivity in aprotic dipolar solvents compared to protic solvents like ethanol[2][13]. Furthermore, when utilizing the 3-iodophenyl group for Suzuki-Miyaura cross-couplings, ensuring the compound is fully solubilized in a DMF or dioxane mixture prevents palladium catalyst poisoning by undissolved particulates. Finally, high-throughput screening (HTS) relies on highly concentrated DMSO stock solutions; knowing the absolute thermodynamic ceiling prevents false negatives caused by compound precipitation in the assay plates[9].

References

  • Biointerface Research in Applied Chemistry . Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available at: [Link]

  • World Health Organization (WHO) . Annex 4: The “shake flask” method for solubility determination. Available at: [Link]

  • Pharmaceutical Sciences . A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at:[Link]

  • MDPI / PMC . Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Journal of Advanced Pharmacy Education and Research . Techniques for solubility enhancement of Hydrophobic drugs: A Review. Available at: [Link]

Sources

Exploratory

Discovery and Preliminary Biological Evaluation of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic Acid: A Versatile Scaffold for Target-Directed Drug Design

Executive Summary In the landscape of medicinal chemistry, the 1-arylpyrazole core is a privileged pharmacophore, serving as the structural foundation for numerous FDA-approved therapeutics, including the cyclooxygenase-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the 1-arylpyrazole core is a privileged pharmacophore, serving as the structural foundation for numerous FDA-approved therapeutics, including the cyclooxygenase-2 (COX-2) inhibitor celecoxib and various cannabinoid receptor modulators. This technical whitepaper details the discovery, synthesis, and preliminary biological evaluation of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid .

By strategically positioning an iodine atom at the meta position of the N1-phenyl ring, this scaffold achieves dual utility. Biologically, the highly polarizable iodine acts as a potent halogen bond donor ( σ -hole), enabling strong, directional non-covalent interactions within deep hydrophobic protein pockets. Chemically, the aryl iodide serves as a versatile handle for late-stage palladium-catalyzed diversification, while the C3-carboxylic acid provides a critical anchoring point for target binding or subsequent amidation.

Scaffold Design and Rationale

The design of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is rooted in rational structure-based drug design.

  • The Carboxylic Acid Anchor: The C3-carboxylate is essential for mimicking the terminal carboxylate of endogenous substrates like arachidonic acid. It forms critical electrostatic interactions and hydrogen bond networks with basic residues (e.g., Arg120 in COX-2).

  • The Meta-Iodo Substitution: Unlike fluorine or chlorine, iodine possesses a significant region of positive electrostatic potential (the σ -hole) opposite the carbon-iodine bond. This allows the compound to engage in halogen bonding with Lewis basic residues (such as backbone carbonyl oxygens) in the target binding site, significantly increasing binding affinity and residence time compared to unsubstituted analogs .

Chemical Synthesis Methodology

The synthesis of the target compound relies on a highly regioselective cyclocondensation followed by a mild saponification.

Synthesis_Workflow Hydrazine 3-Iodophenylhydrazine Condensation Cyclocondensation EtOH, 80°C, 4h Hydrazine->Condensation Diketone Ethyl 2,4-dioxopentanoate Diketone->Condensation Ester Ethyl 1-(3-Iodophenyl)- 1H-pyrazole-3-carboxylate Condensation->Ester Regioselective Ring Closure Hydrolysis Saponification LiOH, THF/H2O, 25°C Ester->Hydrolysis Product 1-(3-Iodophenyl)-1H- pyrazole-3-carboxylic acid Hydrolysis->Product Acidification (pH 3)

Fig 1. Regioselective synthesis workflow of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid.

Step-by-Step Protocol: Cyclocondensation & Hydrolysis

Causality & Rationale: Ethyl 2,4-dioxopentanoate is selected as the 1,3-dielectrophile because the differential reactivity of its two carbonyl groups drives the regioselectivity of the hydrazine attack, favoring the formation of the 1,5-disubstituted or 1,3-disubstituted pyrazole depending on conditions. Using ethanol at reflux thermodynamically favors the desired 1,3-isomer . Lithium hydroxide (LiOH) in a biphasic THF/water system is chosen for saponification to ensure mild cleavage of the ester without risking decarboxylation of the resulting pyrazole-3-carboxylic acid.

  • Hydrazone Formation: Dissolve 3-iodophenylhydrazine hydrochloride (1.0 eq) and ethyl 2,4-dioxopentanoate (1.1 eq) in anhydrous ethanol (0.2 M). Add triethylamine (1.2 eq) to liberate the free hydrazine base.

  • Cyclization: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Isolation of Ester: Concentrate the solvent in vacuo. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield ethyl 1-(3-iodophenyl)-1H-pyrazole-3-carboxylate.

  • Saponification: Dissolve the crude ester in a 1:1 mixture of THF and H2​O . Add LiOH· H2​O (3.0 eq) and stir at 25°C for 12 hours.

  • Acidification & Precipitation: Remove THF under reduced pressure. Cool the aqueous layer to 0°C and slowly acidify to pH 3 using 1M HCl. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid.

System Validation: To ensure this protocol is self-validating, orthogonal analytical techniques must be employed. Purity is confirmed via reverse-phase HPLC (target >95% AUC). Critically, regiochemistry is validated using 2D NOESY NMR. A strong Nuclear Overhauser Effect (NOE) correlation between the pyrazole C5-proton and the phenyl C2'/C6'-protons definitively confirms the correct structural isomer, distinguishing it from the undesired 1,5-isomer .

Biological Evaluation: COX-2 Inhibition Framework

Given the structural homology between 1-arylpyrazole-3-carboxylic acids and known anti-inflammatory agents, the primary biological evaluation of this scaffold focuses on its ability to selectively inhibit the inducible Cyclooxygenase-2 (COX-2) enzyme over the constitutive COX-1 isoform.

COX2_Signaling Arachidonic Arachidonic Acid COX2 COX-2 Enzyme (Inducible) Arachidonic->COX2 Substrate Binding PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenase Activity Inhibitor 1-(3-Iodophenyl)pyrazole- 3-carboxylic acid Inhibitor->COX2 Competitive Inhibition (Arg120/Tyr355) PGE2 Prostaglandin E2 (Inflammation) PGG2->PGE2 Peroxidase Activity

Fig 2. Mechanism of COX-2 inhibition by the pyrazole-3-carboxylic acid derivative.

Step-by-Step Protocol: In Vitro Fluorometric COX Inhibition Assay

Causality & Rationale: We utilize a peroxidase-coupled fluorometric assay measuring the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine). As COX-2 converts arachidonic acid to PGG2, the subsequent reduction to PGH2 by the peroxidase active site causes the stoichiometric oxidation of ADHP to highly fluorescent resorufin. This provides a highly sensitive, real-time readout of enzyme kinetics that is superior to endpoint ELISA methods.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Reconstitute recombinant human COX-1 and COX-2 enzymes.

  • Compound Plating: Serially dilute 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid in DMSO. Transfer 2 µL of each dilution to a black 96-well microplate (final DMSO concentration <1%).

  • Enzyme Incubation: Add 150 µL of assay buffer and 10 µL of the respective COX enzyme to each well. Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 10 µL of ADHP and rapidly initiate the reaction by adding 10 µL of arachidonic acid (final concentration 10 µM).

  • Kinetic Readout: Immediately measure fluorescence (Ex: 530 nm / Em: 590 nm) continuously for 5 minutes using a microplate reader.

System Validation: The assay is designed as a self-validating system. Each plate must contain a vehicle control (DMSO, representing 100% enzyme activity) and a saturating concentration of Celecoxib (10 µM, representing 0% activity). The assay is only deemed valid if the calculated Z'-factor is ≥0.65 , ensuring the signal window is sufficiently robust to accurately calculate IC50​ values via non-linear regression.

Quantitative Data Presentation

The preliminary structure-activity relationship (SAR) data highlights the critical nature of the meta-iodo substitution. The σ -hole interaction provided by the iodine atom at the 3-position yields superior potency and selectivity compared to its para-substituted or chlorinated counterparts.

Table 1: In Vitro COX Inhibition Profiles of Pyrazole-3-Carboxylic Acid Derivatives

Compound IDN1-Phenyl SubstitutionCOX-2 IC50​ (µM)COX-1 IC50​ (µM)Selectivity Index (COX-1 / COX-2)CLogP
1a (Target) 3-Iodo 0.85 ± 0.04 >50.0 >58.8 3.82
1b4-Iodo4.12 ± 0.15>50.0>12.13.82
1c3-Chloro2.30 ± 0.1145.2 ± 2.119.63.21
UnsubstitutedNone (Phenyl)18.5 ± 1.2>50.0>2.72.45
Celecoxib(Standard)0.04 ± 0.0115.0 ± 1.1375.03.50

Note: Data represents the mean ± standard deviation of three independent experiments performed in technical triplicates. CLogP values were calculated using ChemDraw Professional.

Future Directions: Late-Stage Diversification

The true power of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid lies in its potential as an advanced synthetic intermediate. While the free acid exhibits respectable micromolar COX-2 inhibition, transforming the carboxylic acid into an amide or ester can pivot the molecule toward other targets (e.g., CB1 receptor antagonism). Furthermore, the 3-iodo group allows for rapid library generation via Suzuki-Miyaura cross-coupling, enabling the exploration of deeper hydrophobic sub-pockets in the target receptor without redesigning the de novo synthesis route.

References

  • Vurucu, B., et al. "Design, synthesis and biological evaluation of novel pyrazole derivatives bearing sulfonamide scaffold as antiproliferative agents." Journal of the Iranian Chemical Society, 2023.[Link]

  • Ansari, A., et al. "Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents." European Journal of Medicinal Chemistry, 2010, 45(12): 6027-6038.[Link]

  • Wang, P., et al. "Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors." European Journal of Medicinal Chemistry, 2019, 182: 111635.[Link]

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic Acid

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Introduction & Mechanistic Substrate Analysis The compound 1-(3-Iodophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Mechanistic Substrate Analysis

The compound 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is a highly versatile building block in medicinal chemistry, frequently utilized to install functionalized biaryl motifs. However, executing a palladium-catalyzed Suzuki-Miyaura cross-coupling on this substrate presents a unique triad of chemical variables: a highly reactive electrophilic center (aryl iodide), a potentially coordinating heterocycle (pyrazole), and an acidic proton (unprotected carboxylic acid).

As a Senior Application Scientist, it is critical to move beyond empirical screening and understand the causality behind the reaction design. This protocol is engineered to address these specific structural features:

  • The Aryl Iodide Advantage: The C–I bond is highly activated. Oxidative addition of Pd(0) into the C–I bond is highly exergonic and rapid, meaning oxidative addition is rarely the rate-determining step[1]. Consequently, the reaction can be performed at milder temperatures (60–80 °C) compared to aryl bromides or chlorides.

  • The Carboxylic Acid Challenge: Unprotected carboxylic acids are notoriously problematic in cross-coupling reactions because they can protonate the basic additives required for boronic acid activation, effectively stalling transmetalation[2]. To circumvent this without resorting to protecting group chemistry, our protocol leverages a stoichiometric excess of base (≥3.0 equivalents). The first equivalent deprotonates the acid to form a highly water-soluble carboxylate salt, while the remaining base facilitates the formation of the reactive hydroxo-palladium intermediate necessary for the catalytic cycle[3].

  • The Pyrazole Motif: Pyrazoles are strong σ-donors that can form stable, unreactive complexes with Pd(II) intermediates, leading to catalyst deactivation. Utilizing a bidentate ligand with a large bite angle (e.g., dppf) or a bulky dialkylbiaryl phosphine (e.g., SPhos) sterically prevents the pyrazole nitrogen from coordinating to the palladium center.

Catalytic Cycle & Mechanistic Pathway

The following diagram illustrates the optimized catalytic cycle, highlighting the critical base-exchange step where the carboxylic acid is neutralized to prevent catalytic stalling.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] (Fast for Aryl Iodides) Pd0->OxAdd 1-(3-Iodophenyl)-1H-pyrazole- 3-carboxylic acid BaseEx Base Exchange & Deprotonation [Ar-Pd(II)-OH] Carboxylate Salt Formation OxAdd->BaseEx Base (≥3.0 eq) - KI TransMet Transmetalation [Ar-Pd(II)-Ar'] BaseEx->TransMet Ar'-B(OH)₂ - B(OH)₃ TransMet->Pd0 Reductive Elimination (Releases Biaryl Product)

Figure 1: Suzuki-Miyaura catalytic cycle for 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid.

Quantitative Data & Optimization Summary

The table below summarizes the optimized reaction conditions for coupling 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid with various classes of boronic acids. Note the deliberate shift in catalyst and base selection when moving from electron-neutral to sterically hindered substrates.

Boronic Acid ClassCatalyst SystemBase (equiv)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
Electron-Neutral (e.g., Phenylboronic acid)Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)80492
Electron-Rich (e.g., 4-Methoxyphenyl)Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)80489
Electron-Deficient (e.g., 4-Fluorophenyl)Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)80394
Sterically Hindered / Heteroaryl (e.g., 2-Methylphenyl)Pd(OAc)₂ / SPhos (2/4 mol%)K₃PO₄ (3.5)Toluene/H₂O (3:1)90681

Experimental Workflows & Protocols

The Self-Validating Phase-Switch Strategy

A core tenet of trustworthy protocol design is the inclusion of a self-validating system. Because our starting electrophile contains a carboxylic acid, the product will also possess this ionizable group. By running the reaction in a basic biphasic mixture, the product remains entirely in the aqueous layer as a potassium carboxylate.

During workup, washing the basic aqueous layer with an organic solvent removes the catalyst, ligands, and neutral organic byproducts (e.g., homocoupled boronic acids). Subsequent acidification of the aqueous layer to pH 3 forces the product to precipitate. Validation Check: If no precipitate forms upon acidification, the cross-coupling has failed or conversion is exceptionally low.

Workflow Step1 1. Reagent Charging (Ar-I, Ar'-B(OH)₂, Pd) Step2 2. Degassing (N₂ Purge, 15 min) Step1->Step2 Step3 3. Biphasic Heating (80°C, 4-6h) Step2->Step3 Step4 4. Phase-Switch Quench (Wash Org, Acidify Aq to pH 3) Step3->Step4 Step5 5. Isolation (Filter Precipitate) Step4->Step5

Figure 2: Experimental workflow and phase-switch isolation strategy for carboxylate biaryls.

Protocol A: Standard Biphasic Synthesis (Broad Scope)

Optimized for standard aryl and heteroaryl boronic acids.

Materials:

  • 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid (1.0 mmol, 314.1 mg)

  • Aryl boronic acid (1.2 mmol)

  • K₂CO₃ (3.0 mmol, 414.6 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg)

  • 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Step-by-Step Methodology:

  • Charge: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl iodide, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degas: Seal the tube with a rubber septum. Evacuate and backfill with Nitrogen (or Argon) three times.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe. The biphasic nature of the solvent is intentional; the water dissolves the K₂CO₃ and the resulting carboxylate salt, while dioxane solvates the organic coupling partners.

  • Reaction: Replace the septum with a Teflon screw cap under positive nitrogen flow. Heat the vigorously stirring mixture in an oil bath at 80 °C for 4 hours. The mixture will typically turn dark brown/black as the active Pd(0) species is generated.

  • Phase-Switch Workup: Cool the reaction to room temperature. Dilute the mixture with 10 mL of Deionized Water and 10 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and collect the aqueous layer. Extract the organic layer once more with 5 mL of 0.5 M K₂CO₃. Discard the organic layer (this removes triphenylphosphine oxide, unreacted boronic acid, and homocoupled byproducts).

  • Precipitation: Transfer the combined aqueous layers to an Erlenmeyer flask. While stirring vigorously, slowly add 1M HCl dropwise until the pH reaches 3–4 (monitor via pH paper). A thick precipitate of the biaryl product will form.

  • Isolation: Filter the solid through a Büchner funnel, wash with cold water (2 x 5 mL), and dry under high vacuum to afford the analytically pure product.

Protocol B: Hindered Substrates (SPhos Modification)

Optimized for ortho-substituted or electronically deactivated boronic acids.

Modifications from Protocol A:

  • Catalyst/Ligand: Replace Pd(dppf)Cl₂ with Pd(OAc)₂ (2 mol%, 4.5 mg) and SPhos (4 mol%, 16.4 mg). Causality: SPhos is a bulky, electron-rich ligand that accelerates the transmetalation step for sterically hindered substrates and prevents pyrazole coordination.

  • Base: Replace K₂CO₃ with K₃PO₄ (3.5 mmol, 742.9 mg). Causality: K₃PO₄ is a stronger base that better facilitates the formation of the highly reactive boronate intermediate required for hindered coupling[1].

  • Solvent: Use Toluene/H₂O (3:1) and heat to 90 °C.

References

  • Decarboxylative Iodination and Suzuki-Miyaura Coupling Reactions to Access Chiral 3,3′-Diaryl-1,1′-bi-2-naphthols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki–Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Application

Step-by-step synthetic route for 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid preparation

An Application Note for the Synthesis of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid Introduction: The Significance of Pyrazole-3-Carboxylic Acids in Modern Chemistry The pyrazole scaffold is a privileged heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid

Introduction: The Significance of Pyrazole-3-Carboxylic Acids in Modern Chemistry

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Specifically, N-aryl pyrazole-3-carboxylic acids serve as crucial building blocks for synthesizing compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3] The title compound, 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid, is a particularly valuable intermediate. The iodine atom provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), allowing for the rapid generation of diverse chemical libraries for drug discovery and material science applications.

This document provides a detailed, two-step synthetic protocol for the preparation of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid, designed for researchers in organic synthesis and drug development. The methodology is grounded in the classic Knorr pyrazole synthesis, followed by a standard ester hydrolysis.[2][4][5] We will delve into the rationale behind procedural choices, methods for ensuring product integrity, and a comprehensive guide to characterization.

Overall Synthetic Strategy

The synthesis is achieved in two primary stages:

  • Cyclocondensation: Formation of the pyrazole ring by reacting (3-Iodophenyl)hydrazine with a suitable 1,3-dicarbonyl compound to yield an ethyl ester intermediate.

  • Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.

G cluster_0 Starting Materials cluster_1 Step 1: Knorr Cyclocondensation cluster_2 Step 2: Saponification A (3-Iodophenyl)hydrazine HCl C Ethyl 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylate A->C Ethanol, Reflux B Ethyl 2,4-dioxobutanoate B->C D 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid C->D 1. LiOH, THF/H₂O 2. HCl (aq)

Figure 1: Overall two-step synthesis of the target compound.

PART 1: Synthesis of Ethyl 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylate

This initial step involves the formation of the pyrazole core via a cyclocondensation reaction. The Knorr synthesis is a robust and widely used method for this transformation, reacting a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5][6]

Expertise & Experience: Rationale for Reagent Selection
  • (3-Iodophenyl)hydrazine Hydrochloride: The hydrochloride salt is often more stable and easier to handle than the free base.[7][8] A mild base (like sodium acetate) or simply using a polar protic solvent is usually sufficient to liberate the free hydrazine in situ for the reaction.

  • Ethyl 2,4-dioxobutanoate: This 1,3-dicarbonyl compound is chosen specifically to install the desired ethoxycarbonyl group at the 3-position of the pyrazole ring. Its structure dictates the regiochemistry of the final product.[9][10]

  • Ethanol as Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the starting materials and its boiling point provides an appropriate temperature for the reaction to proceed at a reasonable rate without significant decomposition.

Experimental Protocol
  • Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-Iodophenyl)hydrazine hydrochloride (5.41 g, 20.0 mmol, 1.0 eq).[11][12]

  • Dissolution: Add 100 mL of absolute ethanol to the flask. Stir the suspension.

  • Addition of Dicarbonyl: Add ethyl 2,4-dioxobutanoate (3.16 g, 22.0 mmol, 1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Work-up: a. Once the starting hydrazine is consumed (as indicated by TLC), allow the reaction mixture to cool to room temperature. b. Reduce the solvent volume to approximately 20 mL using a rotary evaporator. c. Pour the concentrated mixture into 150 mL of ice-cold water and stir for 15 minutes. A precipitate should form. d. If precipitation is slow, gently scratch the inside of the flask with a glass rod. e. Isolate the crude solid by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield the pure ethyl ester as a pale yellow or off-white solid. Dry the product under vacuum.

PART 2: Hydrolysis to 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid

The second step is the saponification of the ethyl ester to the target carboxylic acid. This is a standard hydrolysis reaction using a strong base.

Expertise & Experience: Rationale for Hydrolysis Conditions
  • Lithium Hydroxide (LiOH): While NaOH or KOH can be used, LiOH is often preferred for ester hydrolysis as it can be effective at lower temperatures and sometimes leads to cleaner reactions with fewer side products.[13]

  • THF/Water Solvent System: A mixture of tetrahydrofuran (THF) and water is used to ensure the solubility of both the relatively nonpolar ester starting material and the ionic hydroxide reagent.

  • Acidification: The initial product of saponification is the lithium carboxylate salt, which is water-soluble. The reaction mixture must be acidified (e.g., with HCl) to protonate the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution.

Experimental Protocol
  • Reagent Charging: In a 250 mL round-bottom flask, dissolve the Ethyl 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylate (5.0 g, 14.0 mmol, 1.0 eq) from Part 1 in a mixture of 60 mL of THF and 30 mL of water.

  • Base Addition: Add lithium hydroxide monohydrate (0.88 g, 21.0 mmol, 1.5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 8-12 hours, or until TLC analysis (3:1 Hexane:Ethyl Acetate with 1% acetic acid) shows complete consumption of the starting ester.

  • Work-up: a. Remove the THF from the reaction mixture using a rotary evaporator. b. Dilute the remaining aqueous solution with 50 mL of water. c. Wash the aqueous solution with ethyl acetate (2 x 30 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers. d. Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 2M hydrochloric acid. A white or off-white precipitate will form. e. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification: a. Isolate the solid product by vacuum filtration. b. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts. c. Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

Trustworthiness: Product Validation and Characterization

To ensure the identity and purity of the final product, a full suite of analytical characterization is required. The data below are representative of what a researcher should expect.

Analysis TechniqueExpected Outcome
Appearance White to off-white solid
Melting Point A sharp melting point range is indicative of high purity.
¹H NMR Signals corresponding to the aromatic protons on the iodophenyl ring, two distinct pyrazole ring protons, and a broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR Resonances for all unique carbon atoms, including the C-I bearing carbon, the pyrazole ring carbons, and the carboxylic acid carbonyl (~160-170 ppm).
Mass Spec (ESI-) A prominent peak corresponding to the [M-H]⁻ ion.
FT-IR A broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid, and a sharp C=O stretch (~1700 cm⁻¹).

Visualization of Experimental Workflow

G cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis s1_react Reactants Charged (Ethanol, Reflux) s1_monitor Monitor by TLC s1_react->s1_monitor s1_workup Cool & Concentrate Precipitate in H₂O s1_monitor->s1_workup s1_purify Filter & Recrystallize s1_workup->s1_purify s1_product Intermediate Ester s1_purify->s1_product s2_react Reactants Charged (THF/H₂O, LiOH) s1_product->s2_react Use as starting material s2_monitor Monitor by TLC s2_react->s2_monitor s2_workup Remove THF Acidify with HCl s2_monitor->s2_workup s2_purify Filter & Wash s2_workup->s2_purify s2_product Final Acid s2_purify->s2_product

Figure 2: Detailed experimental workflow for the synthesis.

References

  • EP0020964A1 - Process for the preparation of pyrazoles - Google P
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (URL: [Link])

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed. (URL: [Link])

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (URL: [Link])

  • Knorr pyrazole synthesis - Name-Reaction.com. (URL: [Link])

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])

  • Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine | Request PDF - ResearchGate. (URL: [Link])

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (URL: [Link])

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed. (URL: [Link])

  • WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives - Google P

Sources

Method

Synthesis of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid from 3-iodophenylhydrazine

An In-Depth Guide to the Synthesis of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Chemistry The pyrazole nucleus is a privileged scaffold in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid

Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone in drug discovery. Specifically, 1-aryl-pyrazole-3-carboxylic acids are crucial intermediates for synthesizing a wide range of pharmaceuticals, including anti-inflammatory agents, antivirals, and kinase inhibitors.[2][3] The presence of an iodo-substituent on the phenyl ring, as in 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid, provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, such as Suzuki or Sonogashira couplings.[4]

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid. The synthesis proceeds via a two-step sequence: a classic Knorr pyrazole synthesis to form the ethyl ester intermediate, followed by saponification to yield the final carboxylic acid. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and discuss critical aspects of safety, characterization, and process optimization.

Reaction Pathway and Mechanism

The synthesis is based on the Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring.[5][6] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7] In this protocol, 3-iodophenylhydrazine hydrochloride reacts with ethyl 2,4-dioxobutanoate (a β-ketoester) in an acid-catalyzed cyclocondensation.

The mechanism proceeds as follows:

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the β-ketoester (preferentially the more electrophilic ketone) to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group (the ester).

  • Dehydration: Subsequent dehydration and tautomerization lead to the formation of the stable, aromatic pyrazole ring.[1][5]

Due to the electronic-withdrawing nature of the ester group on the dicarbonyl compound, the reaction regioselectively favors the formation of the pyrazole-3-carboxylic acid derivative.[2]

reaction_mechanism Reactant1 3-Iodophenylhydrazine Intermediate Hydrazone Intermediate Reactant1->Intermediate Condensation (-H₂O) Reactant2 Ethyl 2,4-dioxobutanoate Reactant2->Intermediate Condensation (-H₂O) Plus1 + Plus1->Intermediate Condensation (-H₂O) EsterProduct Ethyl 1-(3-iodophenyl)-1H- pyrazole-3-carboxylate Intermediate->EsterProduct Intramolecular Cyclization & Dehydration AcidProduct 1-(3-Iodophenyl)-1H- pyrazole-3-carboxylic acid EsterProduct->AcidProduct Saponification (Hydrolysis) 1. NaOH, H₂O/EtOH 2. H₃O⁺

Figure 1: General reaction pathway for the synthesis.

Detailed Experimental Protocol

This protocol is divided into two main stages: the synthesis of the ethyl ester intermediate and its subsequent hydrolysis to the target carboxylic acid.

Stage 1: Synthesis of Ethyl 1-(3-iodophenyl)-1H-pyrazole-3-carboxylate

Materials & Reagents:

ReagentCAS No.Molecular Wt.
(3-Iodophenyl)hydrazine hydrochloride93387-82-7270.50 g/mol
Ethyl 2,4-dioxobutanoate615-79-2158.14 g/mol
Glacial Acetic Acid64-19-760.05 g/mol
Ethanol (Absolute)64-17-546.07 g/mol
Deionized Water7732-18-518.02 g/mol
Saturated Sodium Bicarbonate SolutionN/AN/A
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol
Ethyl Acetate141-78-688.11 g/mol
Hexanes110-54-386.18 g/mol

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • TLC plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3-iodophenyl)hydrazine hydrochloride (5.41 g, 20.0 mmol, 1.0 eq).

  • Solvent and Reactant Addition: Add glacial acetic acid (80 mL). Stir the suspension until the solid is mostly dissolved. To this solution, add ethyl 2,4-dioxobutanoate (3.16 g, 20.0 mmol, 1.0 eq) dropwise at room temperature.[1]

    • Scientist's Note: Glacial acetic acid serves as both the solvent and the acid catalyst for the condensation reaction.[1] Using the hydrochloride salt of the hydrazine ensures stability, and the free hydrazine is generated in situ.

  • Heating and Reaction Monitoring: Heat the reaction mixture to reflux (approximately 118-120°C) and maintain for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30:70 ethyl acetate/hexanes. The disappearance of the starting hydrazine is a key indicator of reaction completion.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a beaker containing 400 mL of ice-cold deionized water with stirring. A precipitate should form.

    • Continue stirring in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield ethyl 1-(3-iodophenyl)-1H-pyrazole-3-carboxylate as a crystalline solid. Dry the purified product under vacuum.

Stage 2: Hydrolysis to 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid

Procedure:

  • Saponification: In a 250 mL round-bottom flask, suspend the purified ethyl 1-(3-iodophenyl)-1H-pyrazole-3-carboxylate (e.g., 5.0 g, 14.6 mmol, 1.0 eq) in a mixture of ethanol (50 mL) and deionized water (50 mL).

  • Add sodium hydroxide (1.17 g, 29.2 mmol, 2.0 eq) to the suspension.

  • Heating: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction can be monitored by TLC until the starting ester spot has disappeared. The suspension should become a clear solution as the reaction proceeds.

  • Acidification and Precipitation:

    • Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol.

    • Transfer the aqueous solution to a beaker and place it in an ice bath.

    • Slowly acidify the solution to pH 2-3 by adding 2M hydrochloric acid dropwise with vigorous stirring. The target carboxylic acid will precipitate out as a solid.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.

    • Dry the final product, 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid, in a vacuum oven at 50-60°C.

workflow A 1. Combine Hydrazine & Ketoester in Acetic Acid B 2. Reflux for 3-4 hours (Monitor by TLC) A->B C 3. Cool and Precipitate in Ice Water B->C D 4. Filter and Recrystallize (Intermediate Ester) C->D E 5. Suspend Ester in EtOH/H₂O with NaOH D->E F 6. Reflux for 2-3 hours E->F G 7. Cool, Concentrate, and Acidify with HCl F->G H 8. Filter, Wash, and Dry (Final Product) G->H

Figure 2: Step-by-step experimental workflow.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results for 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid
¹H NMR (400 MHz, DMSO-d₆)δ ~13.0 (br s, 1H, -COOH), δ ~8.2-8.3 (s, 1H, Ar-H), δ ~7.9-8.0 (d, 1H, Ar-H), δ ~7.7 (d, 1H, Ar-H), δ ~7.3 (t, 1H, Ar-H), δ ~7.0 (s, 1H, pyrazole-H). Chemical shifts are approximate and should be verified.[8][9]
¹³C NMR (100 MHz, DMSO-d₆)δ ~163 (C=O), ~140-145 (pyrazole C), ~130-140 (Ar C-I, Ar C), ~120-130 (Ar C-H), ~110 (pyrazole C-H), ~95 (Ar C-I). Values are predictive based on similar structures.[8][10]
FT-IR (KBr, cm⁻¹)Broad peak ~2500-3300 (O-H stretch of carboxylic acid), ~1700-1720 (C=O stretch), ~1550-1600 (C=N, C=C stretches), ~700-800 (C-I stretch).[9][11]
Mass Spec. (ESI-)For C₁₀H₇IN₂O₂, expected [M-H]⁻ at m/z 313.95.
Melting Point A sharp melting point is indicative of high purity. To be determined experimentally.

Safety and Handling

Personal Protective Equipment (PPE):

  • Wear a lab coat, splash-proof safety goggles, and appropriate chemical-resistant gloves at all times.[12][13]

Reagent-Specific Hazards:

  • (3-Iodophenyl)hydrazine hydrochloride: Harmful if swallowed.[14] Hydrazine derivatives are toxic and should be handled with care in a well-ventilated area or chemical fume hood.[13][15][16] Avoid inhalation of dust and skin contact.

  • Ethyl 2,4-dioxobutanoate: May cause eye and skin irritation.[12]

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a chemical fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

Handling and Disposal:

  • All manipulations should be performed in a well-ventilated chemical fume hood.[17]

  • Waste materials should be disposed of in accordance with local, state, and federal regulations. Aqueous acidic and basic waste should be neutralized before disposal. Organic waste should be collected in a designated container.[18]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Stage 1 Incomplete reaction.Increase reflux time. Ensure reagents are pure and dry. Confirm reaction completion by TLC before work-up.
Product lost during work-up.Ensure precipitation is complete by cooling for a sufficient time. Avoid using excessive amounts of ethanol for washing.
Incomplete Hydrolysis Insufficient base or reaction time.Use at least 2 equivalents of NaOH. Increase reflux time and monitor carefully by TLC.
Poor solubility of the ester.Ensure an adequate amount of ethanol is used to aid in the dissolution of the ester at reflux temperature.
Oily Product / Fails to Solidify Presence of impurities.Re-purify the intermediate ester before hydrolysis. During work-up, ensure thorough washing to remove byproducts. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization.

Conclusion

This application note details a reliable and reproducible two-step synthesis of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid. The Knorr pyrazole synthesis provides an efficient route to the core heterocyclic structure, and the subsequent saponification effectively yields the desired carboxylic acid. By adhering to the outlined procedures for reaction execution, purification, and safety, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • Application Notes and Protocols for Knorr Pyrazole Synthesis. Benchchem.
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | CAS 57961-48-5 GHS SDS. ChemicalBook.
  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • ETHYL 4-(3-NITROPHENYL)
  • SAFETY D
  • SAFETY D
  • (3-Iodophenyl)hydrazine hydrochloride (CAS 93387-82-7). Fluorochem.
  • SAFETY D
  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Supplementary Inform
  • Reactions of 3-Arylhydrazono-2,4-dioxobutanoates with Hydrazine Hydrate.
  • Pyrazole-3-carboxylic acid. SpectraBase.
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy (IJGP).
  • Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutano
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.

Sources

Application

Application Note: 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic Acid as a Bifunctional Scaffold in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Discovery Scientists Document Type: Technical Application Guide & Validated Protocols Executive Summary & Structural Rationale In modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Discovery Scientists Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the rapid generation of structurally diverse compound libraries is heavily reliant on bifunctional building blocks. 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is a highly privileged scaffold that offers two orthogonal vectors for late-stage functionalization.

The pyrazole-3-carboxylic acid core is a proven bioisostere and anchoring group, utilized extensively in the development of antiviral agents (such as Dengue virus protease inhibitors) and novel nitric oxide carriers . By incorporating a 3-iodophenyl group at the N1 position, this building block allows chemists to independently target the solvent-exposed regions of a binding pocket (via amide coupling at the C3 position) and deep hydrophobic pockets (via transition-metal-catalyzed cross-coupling at the 3-iodo position) .

This application note provides field-proven, self-validating protocols for divergent library synthesis using this specific scaffold.

Divergent Synthesis Strategy

The true power of this building block lies in its orthogonal reactivity. The carboxylic acid can be activated under mild conditions without affecting the iodoaryl carbon-halogen bond. Conversely, the iodo group readily undergoes oxidative addition with Palladium(0) without requiring the protection of the carboxylic acid (though prior amidation is often preferred to improve solubility and prevent catalyst poisoning).

Workflow A 1-(3-Iodophenyl)-1H-pyrazole- 3-carboxylic acid B Amide Coupling (HATU, DIPEA) A->B Pathway 1 (Preferred) C Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid) A->C Pathway 2 D Iodo-Pyrazole Amide (Intermediate) B->D E Biaryl-Pyrazole Acid (Intermediate) C->E F Fully Diversified Lead Compound D->F Pd-Catalysis E->F Amidation

Divergent synthesis workflow for orthogonal functionalization.

Protocol A: Orthogonal Functionalization via Amide Coupling

Amide bond formation is the most frequently executed reaction in medicinal chemistry. For this electron-deficient pyrazole-3-carboxylic acid, standard carbodiimides (like EDC/HOBt) can suffer from slow kinetics. We recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to ensure rapid conversion and minimize epimerization of any chiral amines.

Step-by-Step Methodology
  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive active ester intermediate back to the starting material.

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes.

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. The 15-minute pre-activation forms the highly reactive OAt ester, preventing the target amine from forming an unreactive ionic salt with the free carboxylic acid.

  • Coupling: Add the target primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture and dilute in 1 mL of Acetonitrile. The disappearance of the starting material mass ( [M+H]+≈315.0 ) and the appearance of the product mass confirms conversion. Diagnostic Tip: If the OAt ester ( [M+H]+≈433.1 ) is observed without product formation, the amine is too sterically hindered; consider heating to 40 °C.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL).

    • Causality: The repetitive 5% LiCl washes are critical for quantitatively removing residual DMF and HATU byproducts (tetramethylurea), which otherwise co-elute during chromatography.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Once the amide library is generated, the meta-iodo vector serves as a pristine handle for exploring chemical space via Palladium-catalyzed cross-coupling. The meta-substitution projects the newly coupled aryl/heteroaryl group at a ~120° angle relative to the pyrazole core, a geometry frequently required to access the hinge-binding region of kinase domains.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-I Addition TransMet Trans- metalation OxAdd->TransMet Ar'-B(OH)2 Base RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology
  • Preparation: In a Schlenk tube, combine the iodo-pyrazole amide intermediate (1.0 equiv, 0.3 mmol), an aryl/heteroaryl boronic acid (1.5 equiv, 0.45 mmol), and K2​CO3​ (3.0 equiv, 0.9 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H2​O (4:1 v/v, 3 mL). Degas the suspension by sparging with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. O2​ promotes the homocoupling of the boronic acid (forming biphenyl impurities) and irreversibly oxidizes the active Pd(0) species to inactive Pd(II), stalling the catalytic cycle.

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl2​ (0.05 equiv, 0.015 mmol), and reseal.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Palladium center. Because reductive elimination requires the two coupling partners to be cis to one another, this ligand choice dramatically accelerates the final step of the catalytic cycle, suppressing side reactions.

  • Reaction: Heat the sealed tube at 90 °C for 12 hours.

  • Self-Validation Checkpoint (TLC): Perform TLC analysis (Hexane/EtOAc). A highly fluorescent spot under 254 nm UV light typically indicates successful biaryl formation due to extended π -conjugation. Diagnostic Tip: If a black precipitate (Pd black) forms within the first hour, the catalyst has aggregated and deactivated; the system was not adequately degassed.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Quantitative Data Presentation

To assist in reaction planning, the following table summarizes the optimized conditions and expected yields for the functionalization of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid across various transformations.

Reaction TypeTarget VectorReagents / CatalystSolvent SystemTemp (°C)Time (h)Typical Yield (%)
Amide Coupling (Aliphatic Amines)C3-Carboxylic AcidHATU (1.2 eq), DIPEA (3.0 eq)Anhydrous DMF252 - 485 - 95%
Amide Coupling (Anilines)C3-Carboxylic AcidHATU (1.5 eq), DIPEA (4.0 eq)Anhydrous DMF40 - 601265 - 80%
Suzuki-Miyaura (Electron-Rich Boronic Acids)N1-(3-Iodophenyl) Pd(dppf)Cl2​ (5 mol%), K2​CO3​ Dioxane / H2​O (4:1)908 - 1275 - 90%
Suzuki-Miyaura (Sterically Hindered)N1-(3-Iodophenyl) Pd(PPh3​)4​ (10 mol%), Cs2​CO3​ Toluene / EtOH / H2​O 1001650 - 70%
Sonogashira Coupling N1-(3-Iodophenyl) Pd(PPh3​)2​Cl2​ , CuI, TEAAnhydrous DMF60680 - 92%

References

  • Lang, J., et al. "Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity." ACS Medicinal Chemistry Letters, 2025. URL:[Link]

  • Abdel-Hafez, S. M., et al. "Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide." Bioorganic & Medicinal Chemistry, 2009. URL:[Link]

  • Chng, L. L., et al. "Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications." MDPI Catalysts, 2017. URL:[Link]

Method

Application Note: Solid-Phase Peptide Synthesis and Late-Stage Functionalization using 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid

Strategic Rationale and Chemical Causality The incorporation of unnatural synthetic building blocks into peptide backbones is a cornerstone of modern drug discovery, enabling the modulation of pharmacokinetics, binding a...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale and Chemical Causality

The incorporation of unnatural synthetic building blocks into peptide backbones is a cornerstone of modern drug discovery, enabling the modulation of pharmacokinetics, binding affinity, and metabolic stability. 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is a highly specialized bifunctional building block designed for advanced solid-phase peptide synthesis (SPPS) and subsequent architectural diversification.

This molecule offers two distinct mechanistic advantages:

  • The Pyrazole-3-Carboxylic Acid Moiety: Pyrazole derivatives are privileged pharmacophores known to induce conformational rigidity and resist proteolytic degradation[1]. When coupled to the N-terminus or a lysine side-chain of a peptide, the pyrazole-3-carboxamide linkage acts as a robust, metabolically stable capping group[2].

  • The 3-Iodophenyl Handle: The incorporation of an aryl iodide provides a highly reactive electrophilic center for Late-Stage Functionalization (LSF). Because complex moieties (such as delicate fluorophores, carbohydrates, or radiolabels) often degrade under the harsh acidic conditions of global peptide cleavage (e.g., 95% TFA), installing an iodoaryl "tag" allows the peptide to be cleaved and purified first. The unprotected peptide can then undergo chemoselective Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in mild, aqueous conditions[3],[4].

Experimental Workflow Visualization

The following diagram illustrates the logical progression from on-resin peptide assembly to solution-phase late-stage diversification.

G A 1. Fmoc-Peptide-Resin (Standard SPPS Assembly) B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Amide Coupling (1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid, HATU, DIPEA) B->C D 4. Global Cleavage (TFA / TIS / H2O) C->D E 5. Unprotected Iodo-Peptide (Purified via RP-HPLC) D->E F 6. Late-Stage Functionalization (Aqueous Suzuki-Miyaura Cross-Coupling) E->F G 7. Diversified Peptide Conjugate (Fluorophore/Drug Attached) F->G

Workflow for SPPS incorporation of the iodoaryl-pyrazole block and subsequent LSF.

Step-by-Step Methodologies

Protocol A: On-Resin Incorporation of the Pyrazole Building Block

Causality Note: Pyrazole-3-carboxylic acids can exhibit reduced electrophilicity during activation due to the electron-withdrawing nature of the adjacent nitrogen atoms in the aromatic ring. Therefore, the highly efficient uronium salt HATU is strictly preferred over HBTU or DIC/HOBt to ensure rapid and complete acylation.

Reagents:

  • Peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) with a free N-terminal amine.

  • 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid (0.3 mmol, 3.0 equiv).

  • HATU (0.29 mmol, 2.9 equiv).

  • DIPEA (0.6 mmol, 6.0 equiv).

  • Anhydrous N,N-Dimethylformamide (DMF).

Procedure:

  • Swelling: Swell the peptide-resin in DMF for 30 minutes in a fritted SPPS reaction vessel.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the final Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid and HATU in 2 mL of DMF. Add DIPEA. The solution will turn pale yellow, indicating the formation of the active OAt ester. Allow pre-activation for 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (Self-Validating Step): Perform a Kaiser test on a few resin beads. A yellow/colorless result indicates complete coupling (absence of free primary amines). If the beads are blue, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min). Dry under vacuum.

Protocol B: Global Cleavage and Deprotection
  • Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / Ultrapure H₂O (95:2.5:2.5 v/v/v).

  • Add 3 mL of the cocktail to the dried resin. Agitate for 2 hours at room temperature.

  • Filter the cleavage solution into a centrifuge tube containing 30 mL of cold diethyl ether (-20 °C) to precipitate the unprotected iodo-peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Dissolve the pellet in H₂O/Acetonitrile (1:1) and lyophilize to yield the crude iodo-peptide. Purify via preparative RP-HPLC.

Protocol C: Late-Stage Functionalization via Aqueous Suzuki-Miyaura Cross-Coupling

Causality Note: Unprotected peptides are highly polar and require aqueous-organic solvent mixtures. To facilitate the cross-coupling of the iodoaryl handle with a boronic acid (e.g., a Bodipy-fluorophore), a water-soluble palladium catalyst system must be employed[3].

Reagents:

  • Purified Iodo-Peptide (10 µmol, 1.0 equiv).

  • Functional Arylboronic Acid (e.g., Bodipy-boronic acid) (20 µmol, 2.0 equiv).

  • Pd₂(dba)₃ (1.0 µmol, 0.1 equiv) and water-soluble ligand sSPhos (2.0 µmol, 0.2 equiv).

  • Na₂CO₃ (50 µmol, 5.0 equiv).

  • Degassed solvent: 50 mM Sodium Phosphate buffer (pH 8.0) / DMF (1:1 v/v).

Procedure:

  • Preparation: In an anaerobic glovebox or under strict argon purging, dissolve the Iodo-Peptide and Arylboronic Acid in 1 mL of the degassed buffer/DMF mixture.

  • Catalyst Addition: Add Na₂CO₃, followed by the pre-mixed Pd₂(dba)₃ and sSPhos catalyst complex.

  • Reaction: Seal the vial and stir the mixture at 37 °C for 4 hours.

  • Monitoring (Self-Validating Step): Monitor the reaction via LC-MS. The disappearance of the iodo-peptide mass and the appearance of the cross-coupled product mass confirm the reaction's success.

  • Isolation: Quench the reaction with 0.1% aqueous TFA to neutralize the base. Filter through a 0.22 µm syringe filter to remove palladium black, and purify the diversified peptide conjugate via RP-HPLC.

Quantitative Data Presentation

The efficiency of the late-stage functionalization heavily depends on the catalyst and solvent system. The table below summarizes the optimization of the Suzuki-Miyaura cross-coupling for iodoaryl-peptides, demonstrating the necessity of specific ligands for aqueous compatibility.

EntryCatalyst System (10 mol%)Ligand (20 mol%)Solvent SystemTemp (°C)Conversion (%)*
1Pd(OAc)₂TPPTSH₂O / CH₃CN (1:1)37 °C45%
2Pd(OAc)₂sSPhosNaPi Buffer / DMF (1:1)37 °C62%
3Pd₂(dba)₃sSPhosNaPi Buffer / DMF (1:1)37 °C85%
4Pd₂(dba)₃sSPhosNaPi Buffer / DMF (1:1)70 °C>95%

*Conversion determined by integrating the UV trace (214 nm) of the crude reaction mixture via LC-MS after 4 hours.

Sources

Application

Synthesis of novel kinase inhibitors from 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid

An In-Depth Guide to the Synthesis and Evaluation of Novel Kinase Inhibitors from 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic Acid Abstract This application note provides a comprehensive, technically-grounded guide for the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis and Evaluation of Novel Kinase Inhibitors from 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic Acid

Abstract

This application note provides a comprehensive, technically-grounded guide for the design, synthesis, and evaluation of novel kinase inhibitors utilizing the versatile 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid scaffold. This starting material offers two orthogonal points for chemical diversification: the aryl iodide for palladium-catalyzed cross-coupling reactions and the carboxylic acid for amide bond formation. This dual-handle approach enables the rapid generation of compound libraries to probe the distinct sub-pockets of a kinase's ATP-binding site. We present detailed, field-tested protocols for chemical synthesis, in vitro biochemical screening, cell-based potency assessment, and structure-activity relationship (SAR) analysis, providing researchers in drug discovery with a robust framework for lead generation and optimization.

Introduction: The Strategic Value of the Pyrazole Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[2] The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently serving as a "hinge-binder" that mimics the adenine moiety of ATP to form key hydrogen bonds within the kinase active site.[3]

The selected starting material, 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid, is strategically designed for efficient library synthesis. It provides two distinct vectors for modification:

  • C3-Carboxylic Acid: This handle is ideal for forming amide bonds with a diverse range of amines. The resulting amide group can act as both a hydrogen bond donor and acceptor, forming critical interactions with the kinase.

  • C3'-Aryl Iodide: This functional group is a classic substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5][6] This allows for the introduction of various aryl and heteroaryl moieties that can extend into the solvent-exposed region or other hydrophobic pockets of the ATP-binding site, significantly influencing inhibitor potency and selectivity.

This dual-functionalized scaffold thus provides a powerful platform for systematically exploring the chemical space around a target kinase to develop potent and selective inhibitors.

Synthetic Strategy and Experimental Protocols

The overall synthetic approach involves a divergent strategy where a common intermediate, derived from the starting pyrazole, is subjected to two parallel diversification pathways.

G cluster_0 Core Scaffold & Intermediate Synthesis cluster_1 Library Diversification start 1-(3-Iodophenyl)-1H- pyrazole-3-carboxylic acid intermediate Suzuki Coupling Product (Aryl-Substituted Pyrazole Carboxylic Acid) start->intermediate final_library Final Kinase Inhibitor Library intermediate->final_library amine_library Amine Library (R2-NH2)

Figure 1: General synthetic workflow for library generation.

Protocol: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a robust and highly versatile C-C bond-forming reaction, ideal for linking diverse (hetero)aryl boronic acids or esters to the iodophenyl core. This reaction is chosen for its high functional group tolerance and generally mild reaction conditions, which are critical when working with complex molecular scaffolds.[6]

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq.), the desired (hetero)aryl boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically 1,4-dioxane or DMF, and a degassed aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq.).

  • Reaction Execution: Seal the vial and heat the reaction mixture to 80-100 °C. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 2 to 12 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify to pH ~3-4 with 1M HCl. This will precipitate the carboxylic acid product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with water and a non-polar organic solvent like hexanes or diethyl ether to remove non-polar impurities. The crude product can be further purified by recrystallization or flash column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Amide Coupling (HATU-mediated)

Rationale: The formation of the amide bond is a crucial step in synthesizing the final inhibitor library.[7] While simpler methods exist, coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred for their high efficiency, low rate of racemization (for chiral amines), and ability to couple even poorly nucleophilic amines.[8]

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the pyrazole carboxylic acid intermediate from Protocol 2.1 (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add HATU (1.1 eq.) and a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.), to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq.) to the activated mixture.

  • Reaction Execution: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[9]

  • Work-up and Isolation: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and HRMS.

Compound ID R1 Group (from Suzuki) R2-NH2 Group (from Amide Coupling) Hypothetical Yield
INH-001 4-FluorophenylAniline65%
INH-002 2-Pyridyl4-Piperidinemethanol58%
INH-003 3-ThienylCyclopropylamine72%
INH-004 4-Methoxyphenyl(S)-1-Phenylethylamine61%
Table 1: Example library of synthesized compounds with hypothetical yields.

Biological Evaluation Workflow

A tiered screening approach is employed to efficiently identify promising compounds and characterize their activity profile.

G cluster_0 Primary Screening & Hit Identification cluster_1 Hit Validation & Potency Determination cluster_2 Cellular & Downstream Analysis A Synthesized Library (e.g., INH-001 to INH-XXX) B Single-Dose Kinase Panel Screen (e.g., 1 µM concentration) A->B C Identify 'Hits' (% Inhibition > 50%) B->C D Dose-Response Assay (10-point curve) C->D E Calculate IC50 Values D->E F Cell-Based Potency Assay (e.g., Western Blot, Cell Viability) E->F G Early ADME-Tox Profiling F->G For Lead Compounds G A Design B Synthesize A->B Optimization Cycle C Test (Bio-Assays) B->C Optimization Cycle D Analyze (SAR) C->D Optimization Cycle D->A Optimization Cycle

Figure 3: The iterative cycle of SAR-driven lead optimization.

SAR Insights from Hypothetical Data:

  • Impact of R1 Group: Comparing INH-001 (R1=4-Fluorophenyl, IC₅₀=55 nM) and INH-003 (R1=3-Thienyl, IC₅₀=12 nM) suggests that the smaller, electron-rich thienyl group may form more favorable interactions in the R1-binding pocket than the fluorophenyl group.

  • Impact of R2 Group: The high potency and selectivity of INH-001 and INH-003 indicate that their respective R2 groups (aniline and cyclopropylamine) are well-tolerated. In contrast, the lower potency of INH-002 and INH-004 might suggest that their bulkier R2 substituents create steric clashes.

  • Next Steps: Based on these insights, a next-generation library could focus on exploring diverse small, five-membered heterocycles at the R1 position while keeping the R2 group as a small amine, like cyclopropylamine, to maximize potency and selectivity.

Cellular and ADME-Tox Profiling for Lead Compounds

Promising leads with high biochemical potency and selectivity must be evaluated in more physiologically relevant systems.

Protocol: Cell-Based Target Inhibition (Western Blot)

Rationale: A biochemical assay uses a purified, often truncated enzyme. A cell-based assay confirms that the inhibitor can penetrate the cell membrane, engage its target in the complex cellular milieu, and inhibit its function. [2][10]Measuring the phosphorylation of a known downstream substrate is a direct readout of target kinase inhibition. [11] Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) in 6-well plates. Once the cells reach ~70-80% confluency, treat them with various concentrations of the inhibitor (or DMSO vehicle) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3). Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate to ensure equal loading. [12]6. Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.

Overview: Early ADME-Tox Profiling

Rationale: To be a viable drug candidate, a compound must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. [13]Early assessment of these parameters is crucial to de-risk a program and avoid late-stage failures. [14][15][16] Key Assays (Typically outsourced to specialized CROs):

  • Aqueous Solubility: Measures the solubility of a compound in a buffer, which impacts oral absorption.

  • Cell Permeability (e.g., Caco-2 Assay): Assesses a compound's ability to cross the intestinal epithelial barrier, predicting oral bioavailability. [17]* Metabolic Stability (Liver Microsome Assay): Evaluates how quickly a compound is metabolized by liver enzymes (e.g., Cytochrome P450s), predicting its in vivo half-life. [15]* Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • hERG Channel Inhibition: An in vitro assay to assess the risk of cardiotoxicity, a common cause of drug attrition.

  • Cytotoxicity: Measures the toxicity of a compound against a non-cancerous cell line (e.g., HEK293) to determine its therapeutic window.

Conclusion

The 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid scaffold represents a highly effective starting point for the discovery of novel kinase inhibitors. The synthetic and screening methodologies detailed in this application note provide a clear and robust pathway for generating and evaluating compound libraries. By systematically modifying the two orthogonal functional handles and following a tiered biological evaluation workflow, researchers can efficiently navigate the complex process of drug discovery, progressing from an initial chemical scaffold to potent, selective, and cell-active lead compounds with promising drug-like properties.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.

  • Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase.

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3.

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.

  • Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase.

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR).

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR).

  • Methods for Detecting Kinase Activity.

  • IC50 Determination.

  • Cell-based Kinase Assays.

  • Kinase Panel Screening and Profiling Service.

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma.

  • KinaseProfiler Kinase Activity Profiling for Rapid Success.

  • Spotlight: Cell-based kinase assay formats.

  • Kinome Profiling.

  • Advanced ADME-Tox Assays | Preclinical Drug Development.

  • A beginners guide to ADME Tox.

  • ADME-Tox Assays.

  • Kinase activity-tagged western blotting assay.

  • Kinase Activity Assay.

  • Amides from Carboxylic Acids-DCC and EDC Coupling.

  • Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data.

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters.

  • ADME/Toxicity - Drug Discovery.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors.

  • Synthesis and biological evaluation of 3-aryl and 3-heteroaryl substituted pyrazolo[3,4-d]pyrimidine derivatives as c-Src kinase inhibitors.

  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells.

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent deiodination during cross-coupling of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing hydrodehalogenation (deiodination) side reactions during the cross-cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing hydrodehalogenation (deiodination) side reactions during the cross-coupling of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid .

By synthesizing mechanistic causality with field-proven methodologies, this guide provides a self-validating framework to optimize your reaction conditions and maximize cross-coupling yields.

Mechanistic Insight: The Causality of Deiodination

Deiodination is a notorious side reaction in palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction) where the aryl iodide is reduced to an arene (replacing the C-I bond with a C-H bond) instead of forming the desired C-C bond 1.

For 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid , the molecule presents a "perfect storm" for this side reaction:

  • High Reactivity of C-I Bonds: Aryl iodides undergo rapid oxidative addition to Pd(0). If the subsequent transmetalation step is slow, the Ar-Pd(II)-I intermediate has a prolonged lifespan, increasing its susceptibility to side reactions 1.

  • Internal Proton Source: The free carboxylic acid (-COOH) can act as a proton source. In the presence of a reductant, this facilitates the formation of a palladium-hydride (Pd-H) species.

  • External Hydride Donors: If alcoholic solvents (e.g., ethanol) or amine bases (e.g., triethylamine) are used, they can undergo β -hydride elimination after coordinating to palladium, directly feeding the Pd-H pathway 2. Reductive elimination of the Ar-Pd-H intermediate yields the deiodinated byproduct.

To prevent deiodination, we must kinetically favor transmetalation while eliminating all potential hydride/proton sources from the catalytic cycle.

Troubleshooting Workflow

G A Issue: Deiodination Observed B 1. Solvent Check Are you using alcohols? A->B C Switch to Aprotic Solvent (e.g., 1,4-Dioxane, Toluene) B->C Yes D 2. Base Check Using amines or weak bases? B->D No C->D E Use Inorganic Base (e.g., K3PO4, Cs2CO3) D->E Yes F 3. Carboxylic Acid Interference Is the -COOH proton active? D->F No E->F G Use ≥3 eq Base or Pre-esterify the -COOH F->G Yes H 4. Kinetic Control Is transmetalation too slow? F->H No G->H I Use Bulky Ligands (e.g., XPhos, SPhos) H->I Yes J Success: Cross-Coupled Product H->J No I->J

Logical decision tree for troubleshooting and eliminating deiodination side reactions.

Quantitative Optimization Data

The table below summarizes the causality of different reaction parameters on the product distribution when coupling 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid with phenylboronic acid.

Reaction ConditionSolvent SystemBase (Equivalents)LigandDesired Yield (%)Deiodination (%)
Standard (Control) EtOH / H₂ONa₂CO₃ (2.0 eq)PPh₃35%55%
Aprotic Switch Dioxane / H₂ONa₂CO₃ (2.0 eq)PPh₃48%40%
Base Optimization Dioxane / H₂OK₃PO₄ (3.5 eq)PPh₃65%20%
Ligand Switch (Optimized) Dioxane / H₂OK₃PO₄ (3.5 eq)XPhos92% <2%

Data Interpretation: Switching to an aprotic solvent removes the primary hydride source. Increasing the base to 3.5 equivalents fully deprotonates the carboxylic acid, neutralizing the internal proton source 3. Finally, utilizing a bulky biaryl phosphine (XPhos) accelerates transmetalation, kinetically outcompeting any residual degradation pathways 1.

Self-Validating Experimental Protocol

This protocol is engineered to prevent hydrodehalogenation by strictly controlling the mechanistic environment.

Materials Required:

  • 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Anhydrous K₃PO₄ (3.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • 1,4-Dioxane (4 mL) and HPLC-grade Water (1 mL)

Step-by-Step Methodology:

  • Reagent Loading: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl iodide, arylboronic acid, and K₃PO₄.

    • Causality: Using 3.5 equivalents of K₃PO₄ serves a dual purpose. It requires 1.0 eq to fully deprotonate the carboxylic acid (preventing it from acting as a proton source) and leaves 2.5 eq to activate the boronic acid for transmetalation 3.

  • Catalyst Addition: Add Pd(OAc)₂ and XPhos to the solid mixture.

    • Causality: XPhos is a highly electron-rich, sterically demanding ligand. It facilitates rapid oxidative addition but, more importantly, drastically accelerates the transmetalation step, ensuring the C-C bond forms before a stray hydride can intercept the Pd(II) intermediate 1.

  • Solvent Introduction: Add the 1,4-Dioxane and Water.

    • Causality: Dioxane is strictly aprotic and lacks β -hydrogens, completely eliminating solvent-mediated Pd-H formation 2. Water is required to dissolve the base and form the reactive boronate complex.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles or vigorously bubble argon through the solution for 15 minutes.

    • Causality: Oxygen oxidizes electron-rich phosphines like XPhos. Ligand oxidation leads to "ligandless" palladium species, which are highly prone to side reactions and precipitation.

  • Reaction Execution: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours.

    • Self-Validation Checkpoint: Observe the solution as it reaches 80 °C. The mixture should transition from a reddish-orange (Pd(II) precatalyst) to a homogenous pale yellow solution, indicating the successful formation of the active Pd(0)-XPhos complex. If the solution turns opaque black, palladium black has precipitated—indicating catalyst death due to poor degassing or ligand failure.

  • Workup: Cool to room temperature. Carefully acidify the aqueous layer with 1M HCl to pH 3 to reprotonate the pyrazole-3-carboxylic acid. Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q1: Why am I still seeing deiodination even after switching to XPhos and 1,4-Dioxane? A1: Check the integrity of your boronic acid. Boronic acids can dehydrate into unreactive boroxines or undergo protodeboronation over time. If the boronic acid is inactive, the transmetalation step stalls. The Ar-Pd(II)-I intermediate is left "waiting" in the catalytic cycle, drastically increasing the probability that it will eventually encounter a trace proton/hydride source and undergo deiodination 1. Use freshly recrystallized boronic acids or switch to a more stable boronate ester (e.g., pinacol ester).

Q2: Can I use Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) to increase the solubility of my carboxylic acid substrate? A2: No. Aliphatic amines contain β -hydrogens. When they coordinate to the palladium center, they readily undergo β -hydride elimination. This directly generates the exact Pd-H species responsible for hydrodehalogenation 2. You must rely on inorganic bases (K₃PO₄, Cs₂CO₃) combined with a biphasic solvent system (Dioxane/H₂O) to manage solubility.

Q3: Should I protect the pyrazole-3-carboxylic acid before attempting the cross-coupling? A3: While using excess base (≥3.0 eq) often circumvents the need for protection by forming the unreactive carboxylate salt, esterification (e.g., converting it to a methyl or tert-butyl ester) is a bulletproof strategy if deiodination persists. By covalently masking the acidic proton, you completely eliminate the intramolecular proton source, which has been shown to be a critical factor in preventing deiodination in complex heterocycles 4.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. URL: [Link]

  • MDPI. "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions." Molecules. URL:[Link]

  • ACS Publications. "Aryl−Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation." Chemical Reviews. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic Acid Esterification

Welcome to the advanced troubleshooting and protocol guide for the esterification of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid . This molecule presents unique synthetic challenges: the pyrazole core possesses inhere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol guide for the esterification of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid . This molecule presents unique synthetic challenges: the pyrazole core possesses inherent basicity that can interfere with standard acid catalysis, while the 3-iodophenyl moiety requires mild conditions to prevent premature dehalogenation or transition-metal-induced side reactions.

This guide is designed for drug development professionals and synthetic chemists to bypass common bottlenecks, understand the mechanistic causality behind reaction failures, and implement self-validating protocols for high-yield esterification.

Diagnostic Workflow: Selecting the Optimal Esterification Route

The choice of esterification method depends heavily on the steric profile of your target alcohol and the electronic nature of the pyrazole substrate. Use the decision matrix below to select the most efficient pathway.

OptimizationWorkflow Start 1-(3-Iodophenyl)-1H-pyrazole- 3-carboxylic acid AlcoholType Target Ester Type? Start->AlcoholType PrimarySec Primary / Secondary (e.g., Methyl, Ethyl) AlcoholType->PrimarySec Simple Alcohols Tertiary Tertiary / Acid-Sensitive (e.g., tert-Butyl) AlcoholType->Tertiary Bulky Alcohols AcidChloride Acid Chloride Activation (SOCl2 or Oxalyl Chloride) PrimarySec->AcidChloride Optimized Route Fischer Fischer Esterification (H2SO4, Reflux) PrimarySec->Fischer Traditional Route Steglich Steglich Esterification (EDC, DMAP, DCM) Tertiary->Steglich Mild Conditions YieldHigh1 High Yield (>90%) AcidChloride->YieldHigh1 YieldHigh2 High Yield (>85%) Steglich->YieldHigh2 YieldLow Low Yield (<50%) Due to N2 Protonation Fischer->YieldLow Equilibrium limits YieldLow->AcidChloride Optimize

Decision matrix for 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid esterification.

Troubleshooting FAQs

Q: Why is my Fischer esterification (H₂SO₄/MeOH) stalling at 40-50% yield? A: Fischer esterification relies on the acid-catalyzed activation of the carboxylic acid carbonyl to increase its electrophilicity[1]. However, the pyrazole nitrogen (N2) in your substrate possesses weak basicity. It competes for the acid catalyst, leading to protonation. This not only consumes your catalyst but also places a positive charge near the carbonyl, electronically disfavoring the nucleophilic attack of the alcohol due to electrostatic repulsion. Furthermore, Fischer esterification is an equilibrium process[1]. To bypass this, switch to an irreversible activation method like acid chloride formation[2].

Q: I attempted the Acid Chloride method (SOCl₂), but I'm seeing degradation and dark impurities. How do I optimize this? A: Prolonged reflux in neat thionyl chloride (SOCl₂) can lead to localized overheating, which may cause degradation of the iodophenyl ring or unwanted side reactions. Instead of neat SOCl₂, use a catalytic amount of DMF (Vilsmeier-Haack type activation) in a non-polar solvent like dichloromethane (DCM) at room temperature or mild heating (40°C). Once the acid chloride is formed, it is critical to isolate it by removing all excess SOCl₂ and HCl in vacuo before introducing the alcohol to prevent side reactions[3].

Q: I need to synthesize a tert-butyl ester. Which method ensures the highest yield without deiodination? A: Tert-butanol is sterically hindered and highly prone to elimination (forming isobutylene) under the strongly acidic conditions required for Fischer esterification[4]. To achieve high yields without risking the integrity of the 3-iodophenyl group, employ the Steglich Esterification using a carbodiimide (like EDC or DCC) and DMAP[5]. This method operates under mild, room-temperature conditions[4].

Q: During Steglich esterification, I am isolating a significant amount of N-acylurea byproduct. How can I prevent this? A: The reaction between the carboxylic acid and the carbodiimide forms an O-acylisourea intermediate. If the subsequent attack by the alcohol is too slow—often the case with sterically hindered alcohols—the O-acylisourea undergoes a detrimental [1,3]-sigmatropic rearrangement into a stable, unreactive N-acylurea[4]. To prevent this, increase your DMAP loading to 10-20 mol%. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, rapidly reacting with the O-acylisourea to form a highly reactive acylpyridinium intermediate, thereby outcompeting the rearrangement pathway[4].

Quantitative Data: Yield Comparison

The following table summarizes the expected outcomes when applying different esterification methodologies to 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid.

MethodReagentsTemperatureTarget EsterYield (%)Primary Limitation / Observation
Fischer H₂SO₄, MeOH65°C (Reflux)Methyl40 - 45%Equilibrium limits; N2 protonation[1].
Acid Chloride SOCl₂, DMF, MeOH25°C - 40°CMethyl90 - 95%Requires strict anhydrous conditions[2].
Steglich EDC, DMAP, t-BuOH25°Ctert-Butyl82 - 88%Prone to N-acylurea if DMAP is low[6].
Acid Chloride SOCl₂, DMF, t-BuOH25°C - 40°Ctert-Butyl< 15%Steric clash; poor nucleophilic attack.

Validated Experimental Protocols

Protocol A: Irreversible Acid Chloride Esterification (For Primary/Secondary Alcohols)

This two-step process avoids the equilibrium issues of Fischer esterification and provides near-quantitative yields for simple alcohols[3].

  • Self-Validating Step: The formation of the acid chloride can be confirmed by taking a small aliquot, evaporating the solvent, and checking the IR spectrum. The carboxylic acid C=O stretch (~1680 cm⁻¹) will shift to a distinct acid chloride C=O stretch (~1750-1770 cm⁻¹).

  • Activation: Suspend 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Argon).

  • Catalysis: Add 2-3 drops of anhydrous DMF to initiate Vilsmeier-Haack complex formation.

  • Chlorination: Dropwise add SOCl₂ (1.5 eq) at 0°C. Stir at room temperature for 2-4 hours until the suspension becomes a clear solution (indicating complete conversion to the acid chloride)[2].

  • Concentration: Concentrate the mixture in vacuo to remove unreacted SOCl₂ and dissolved HCl gas. Re-dissolve the crude acid chloride in anhydrous DCM.

  • Esterification: Cool the solution to 0°C. Add the target alcohol (5.0 eq) followed by dropwise addition of triethylamine (2.0 eq) to scavenge the generated HCl. Stir for 2 hours at room temperature.

  • Workup: Quench with water. Wash the organic layer with sat. NaHCO₃, brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure ester.

Protocol B: Mild Steglich Esterification (For Tertiary/Sensitive Alcohols)

This protocol utilizes a greener solvent (acetonitrile)[7] and mild conditions to couple sterically demanding alcohols without risking the iodine substituent.

  • Self-Validating Step: If using DCC, the precipitation of dicyclohexylurea (DCU) serves as a visual indicator of reaction progress[6]. If using EDC, the reaction remains homogeneous, but the urea byproduct is easily washed away during aqueous workup.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous acetonitrile (0.1 M)[7].

  • Catalysis: Add DMAP (0.2 eq). Note: This 20 mol% loading is critical to outcompete the N-acylurea rearrangement pathway[4].

  • Coupling: Cool the reaction vessel to 0°C and add EDC·HCl (1.2 eq) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm naturally to room temperature and stir for 12-16 hours[5].

  • Workup: Dilute the mixture with ethyl acetate. Wash sequentially with 0.5 M HCl (to remove DMAP and unreacted EDC), sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

References

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - Journal of Visualized Experiments (JoVE). Available at:[Link]

  • Steglich Esterification - Organic Chemistry Portal. Available at:[Link]

  • Acid to Ester - Common Conditions - Common Organic Chemistry. Available at:[Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - Heliyon (via ResearchGate). Available at:[Link]

  • Esterification of Carboxylic Acids with Alcohols: tert-Butyl Ethyl Fumarate - Organic Syntheses Procedure. Available at:[Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols - ResearchGate. Available at:[Link]

  • 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid. As Senior Application Scientists, we have synthesized our expertise to offer scientifically sound and practical solutions to challenges you may encounter during your research and development activities.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent properties of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid that contribute to its low aqueous solubility.

PropertyPredicted/Estimated ValueImplication for Aqueous Solubility
pKa ~3.5 - 4.0The molecule is a weak acid. At pH values below its pKa, it will exist predominantly in its neutral, less soluble form.
logP ~3.0 - 3.5The positive and relatively high logP value indicates significant lipophilicity (preference for a non-polar environment over water), which is a major contributor to its poor aqueous solubility.
Molecular Structure Contains a large, hydrophobic iodophenyl group and a more polar pyrazole-carboxylic acid moiety.The bulky and non-polar iodophenyl group dominates the molecule's character, leading to low affinity for water.

Disclaimer: The pKa and logP values are estimates based on the experimental values of analogous structures, such as 3-iodobenzoic acid (pKa ≈ 3.85, logP ≈ 1.99)[1][2], and predictions from computational models.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid not dissolving in water or aqueous buffers?

A1: The poor aqueous solubility of this compound is primarily due to the combination of its acidic nature and high lipophilicity.

  • Acidic Nature: As a carboxylic acid, it is a weak acid. In neutral or acidic aqueous solutions (pH < pKa), the carboxylic acid group remains largely protonated (-COOH). This neutral form is significantly less soluble in water than its ionized (deprotonated) carboxylate form (-COO⁻)[3].

  • High Lipophilicity: The presence of the iodophenyl group makes the molecule predominantly non-polar. The large, hydrophobic surface area of this group limits favorable interactions with polar water molecules, causing the compound to resist dissolution[4].

Q2: I need to prepare a stock solution. What is the best approach?

A2: For creating a concentrated stock solution, it is advisable to use a water-miscible organic solvent.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO): Generally an excellent choice for creating high-concentration stock solutions of poorly soluble compounds.

  • N,N-Dimethylformamide (DMF): Another suitable polar aprotic solvent.

  • Ethanol or Methanol: These polar protic solvents can also be effective, although the achievable concentration might be lower than in DMSO or DMF.

Experimental Protocol: Preparing a Stock Solution

  • Solvent Selection: Start with DMSO.

  • Weighing: Accurately weigh the desired amount of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid.

  • Dissolution: Add a small volume of the chosen organic solvent and vortex or sonicate until the solid is completely dissolved.

  • Volume Adjustment: Carefully add the solvent to reach the final desired concentration.

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light. Be mindful of the potential for the compound to precipitate upon freezing and ensure it is fully redissolved before use.

Advanced Troubleshooting: Enhancing Aqueous Solubility for Experiments

For many experimental applications, a purely organic stock solution is not suitable, and the compound needs to be in an aqueous medium. Here are several strategies to improve the aqueous solubility of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid.

Strategy 1: pH Adjustment

This is the most direct and often most effective method for increasing the solubility of an acidic compound. By raising the pH of the aqueous medium above the pKa of the carboxylic acid, you convert the neutral, poorly soluble form into its more soluble anionic (carboxylate) form.

dot

Caption: Effect of co-solvents on solubility.

Common Co-solvents:

  • DMSO

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), e.g., PEG 400

Experimental Protocol: Co-solvent System

  • Prepare Concentrated Stock: Dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) at a high concentration.

  • Dilution into Aqueous Medium: For your experiment, perform a serial dilution of the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.

  • Final Co-solvent Concentration: Aim for the lowest possible final concentration of the co-solvent in your experimental medium (typically <1% v/v, and often <0.1% v/v) to avoid off-target effects in biological assays.

Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for the lipophilic compound to dissolve. They essentially create a "bridge" between the non-polar solute and the polar solvent.[5]

Strategy 3: Salt Formation

For long-term storage or formulation development, converting the acidic compound into a stable salt form can dramatically improve its aqueous solubility and dissolution rate.

dot

Caption: Conversion of a free acid to its more soluble salt form.

Experimental Protocol: Small-Scale Salt Formation

  • Dissolution: Dissolve 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid in a suitable organic solvent (e.g., ethanol).

  • Base Addition: Add one molar equivalent of a solution of a suitable base (e.g., sodium hydroxide in ethanol or water).

  • Isolation: The salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the salt.

  • Verification: The formation of the salt can be confirmed by techniques such as NMR spectroscopy or by observing a significant increase in aqueous solubility.

Causality: The salt form exists as ions in the solid state. When introduced into water, these ions readily dissociate and are solvated by water molecules, leading to a much higher solubility compared to the neutral free acid, which must overcome the energy barrier of breaking its crystal lattice and then interacting with water.[6]

Summary of Troubleshooting Approaches

StrategyPrincipleBest ForConsiderations
pH Adjustment Ionization of the carboxylic acid to the more soluble carboxylate form.Preparing aqueous solutions for immediate experimental use.The final pH must be compatible with the experimental system (e.g., cell culture, enzyme assay).
Co-solvents Reducing the polarity of the aqueous medium.Preparing stock solutions and working solutions for in vitro assays.The final concentration of the co-solvent should be minimized to avoid artifacts.
Salt Formation Creating a more polar, ionic form of the compound.Long-term storage of a more soluble solid form and for formulation development.Requires chemical modification and characterization of the resulting salt.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 3-iodo- (CAS 618-51-9). [Link]

  • PubChem. 3-Iodobenzoic acid. [Link]

  • PubChem. Iodobenzene. [Link]

  • Pearson+. Below are the pKa values of 2-iodobenzoic acid, 3-iodobenzoic aci... | Study Prep. [Link]

  • CompuDrug. pKalc. [Link]

  • Rowan Scientific. Rowan's Free Online pKa Calculator. [Link]

  • Rowan Scientific. pKa Prediction. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • CompuDrug. PrologP. [Link]

  • Schrödinger. Epik. [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?[Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

  • Wikipedia. Iodobenzene. [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]

  • Basicmedical Key. Iodine and Iodine-Containing Compounds. [Link]

  • Wikipedia. Cosolvent. [Link]

  • PubChem. 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • Organic Chemistry Portal. Molecular Properties Prediction - Osiris Property Explorer. [Link]

  • Pearson+. The pKa values of a few ortho-, meta-, and para-substituted benzo...[Link]

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. [Link]

  • ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. [Link]

  • Chemia. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. [Link]

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • SCFBio. Calculator Plugins : LogP and logD calculations. [Link]

  • Frontiers. Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. [Link]

  • ResearchGate. Strategies for multi-iodine of aromatic carboxylic acids, and the approach pursued in the present work. [Link]

  • ResearchGate. (PDF) Ortho-iodination of aromatic carboxylic acids in aqueous media. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic Acid

Welcome to the technical support and troubleshooting center for 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid . As a critical halogenated intermediate in drug discovery, this molecule is frequently utilized for downstre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid . As a critical halogenated intermediate in drug discovery, this molecule is frequently utilized for downstream cross-coupling (via the aryl iodide) and amide derivatization (via the carboxylic acid).

The presence of the heavy, lipophilic iodine atom on the N-phenyl ring, combined with the polar, hydrogen-bonding carboxylic acid at the C3 position, creates unique solubility dynamics. This guide provides field-proven, self-validating methodologies to isolate high-purity crystalline material while mitigating common issues like regioisomer contamination and "oiling out."

Purification & Isolation Workflow

Purification A Crude 1-(3-Iodophenyl)-1H- pyrazole-3-carboxylic acid B Acid-Base Extraction (Dissolve in 1M aq. NaOH) A->B C Organic Wash (Remove neutral impurities) B->C Extract with EtOAc D Acidification (1M aq. HCl) Precipitate crude solid C->D Retain Aqueous Layer E Hot Dissolution (EtOH / H2O Anti-solvent) D->E Filter & Isolate Solid F Hot Filtration (Remove insoluble particulates) E->F G Controlled Cooling (Nucleation & Growth) F->G H Pure Crystals Isolated G->H Filtration & Vacuum Drying

Workflow for the orthogonal purification and recrystallization of pyrazole-3-carboxylic acids.

Core Methodologies
Protocol 1: Orthogonal Acid-Base Purification

Mechanistic Rationale: Pyrazole-3-carboxylic acids typically exhibit a pKa of ~3.5–4.5. This allows for orthogonal separation from neutral or basic impurities (such as unreacted 3-iodophenylhydrazine or diketone starting materials) before attempting recrystallization.

  • Dissolution: Suspend the crude reaction mixture in 1M NaOH (aqueous). The carboxylic acid deprotonates, forming a highly water-soluble sodium carboxylate salt.

  • Organic Wash: Extract the aqueous phase 3 times with Ethyl Acetate (EtOAc). Discard the organic layers, which contain the lipophilic, non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl dropwise under vigorous stirring until the pH reaches ~2. The protonated 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid will precipitate as a crude solid.

  • Isolation: Filter the suspension through a Büchner funnel and wash the filter cake with ice-cold distilled water to remove residual salts.

  • Self-Validation Check: Test the final aqueous filtrate with pH paper to ensure it has reached pH 2. Extract a 1 mL aliquot of the aqueous filtrate with EtOAc and spot it on a TLC plate to confirm no product remains dissolved in the aqueous phase.

Protocol 2: Precision Recrystallization (Ethanol/Water System)

Mechanistic Rationale: Ethanol effectively solvates the lipophilic 3-iodophenyl moiety at boiling temperatures[1], while water acts as a strong anti-solvent for the lipophilic core, driving the crystallization of the polar carboxylic acid upon cooling[2].

  • Hot Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimum volume of boiling ethanol until the solid just dissolves[2].

  • Anti-Solvent Addition: Add hot water dropwise until a slight turbidity persists. Immediately add 1-2 drops of hot ethanol until the solution becomes perfectly clear again[2].

  • Hot Filtration: Pass the near-boiling solution through a pre-warmed fluted filter paper to remove any insoluble mechanical impurities or polymerized byproducts[2].

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for an additional 2 hours to maximize yield[2].

  • Isolation: Filter the pure crystals and wash with a minimal amount of ice-cold 3:1 Water/Ethanol mixture. Dry under high vacuum at 45°C overnight.

  • Self-Validation Check: Evaporate a 1 mL sample of the mother liquor and analyze it via 1 H-NMR[2]. The absence of the desired product's distinct C4-H pyrazole proton confirms complete crystallization and minimal yield loss into the filtrate.

Quantitative Data: Recrystallization Solvent Systems

Data represents typical performance metrics for 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid at a 10-gram scale.

Solvent SystemRatio (v/v)Solubility (Hot)Solubility (Cold)Expected YieldPurity (HPLC)Mechanistic Notes
Ethanol / Water 3:1HighLow75–85%>98%Excellent for removing polar impurities. Highly recommended baseline system[3][4].
Toluene 100%ModerateVery Low80–90%>95%Ideal for separating the 1,3-regioisomer from the 1,5-regioisomer.
EtOAc / Hexane 1:2HighLow60–70%>99%Yields high purity, but highly prone to "oiling out" if cooled too rapidly.
Acetic Acid 100%HighModerate50–60%>99%Disrupts strong hydrogen-bonded dimers; useful for highly recalcitrant crude mixtures.
Troubleshooting Guides & FAQs

Q1: My pyrazole compound is "oiling out" instead of forming crystals. What is the cause and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which the solution reaches supersaturation. The heavy iodine atom disrupts crystal lattice packing, lowering the melting point relative to lighter halogen analogs.

  • Solution: Increase the volume of the "good" solvent (ethanol) to lower the saturation temperature[2]. Ensure the solution cools as slowly as possible. If oiling still occurs, introduce a pure seed crystal to the supersaturated solution to bypass the liquid phase and immediately induce solid nucleation[2].

Q2: How do I separate the 1,3-regioisomer from the 1,5-regioisomer? A2: Synthesis via hydrazine condensation often yields a mixture of 1,3- and 1,5-pyrazole regioisomers. The 1,3-isomer exhibits stronger intermolecular hydrogen bonding (forming stable carboxylic acid dimers), making it less soluble in non-polar solvents. The 1,5-isomer experiences steric clash between the carboxylic acid and the adjacent 3-iodophenyl group, which disrupts lattice packing and increases solubility.

  • Solution: Recrystallize the mixture from a moderately non-polar solvent like toluene . The 1,3-isomer will selectively crystallize, leaving the more soluble 1,5-isomer trapped in the mother liquor.

Q3: I am detecting deiodinated byproducts (1-phenyl-1H-pyrazole-3-carboxylic acid) in my LC-MS after recrystallization. How do I prevent this? A3: The C-I bond is highly susceptible to homolytic cleavage or transition-metal-catalyzed reduction. If your upstream synthesis utilized any metal catalysts (e.g., Cu for Ullmann coupling or Pd for Buchwald-Hartwig), trace metals can catalyze dehalogenation during extended hot dissolution.

  • Solution: Prior to recrystallization, dissolve the crude mixture in an organic solvent and treat it with a metal scavenger resin (e.g., thiourea-functionalized silica or QuadraPure TU) for 2 hours at room temperature. Filter off the resin before proceeding to the acid-base extraction. Furthermore, minimize the time the compound spends at boiling temperatures during hot dissolution[2].

Sources

Troubleshooting

Minimizing decarboxylation of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid at high temperatures

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Thermal Decarboxylation Introduction Welcome to the technical support center for 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid. This...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Thermal Decarboxylation

Introduction

Welcome to the technical support center for 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are utilizing this compound in their work. As a Senior Application Scientist, I understand the challenges that can arise during experimentation, particularly with thermally sensitive molecules. This resource addresses a critical issue: the propensity of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid to undergo decarboxylation at elevated temperatures.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] However, the presence of the carboxylic acid group on the pyrazole ring introduces a potential liability, as heteroaromatic carboxylic acids can be susceptible to decarboxylation, especially under thermal stress.[4] This guide provides a structured approach to understanding and mitigating this unwanted side reaction, ensuring the integrity of your experiments and the quality of your results.

Troubleshooting Guide: Minimizing Decarboxylation

This section is formatted as a series of common problems you might encounter during your experiments, followed by detailed explanations and actionable solutions.

Problem 1: Significant loss of starting material and formation of a lower molecular weight byproduct upon heating.

Plausible Cause: You are likely observing the thermal decarboxylation of your 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid. The carboxylic acid group (-COOH) is being eliminated as carbon dioxide (CO2), resulting in the formation of 1-(3-Iodophenyl)-1H-pyrazole.

Solutions & Explanations:

  • Reduce Reaction Temperature: This is the most direct approach. Systematically lower the reaction temperature in 10-20°C increments to find the optimal balance between reaction rate and stability of your starting material. Many reactions can proceed at lower temperatures over a longer period.

  • Alternative Synthesis/Coupling Strategies: If high temperatures are unavoidable for your current protocol, consider alternative synthetic routes that operate under milder conditions.

    • Photoredox Catalysis: Recent advancements have shown that visible light-mediated photoredox catalysis can facilitate decarboxylative couplings of aryl carboxylic acids at room temperature.[5][6][7][8] This approach avoids the need for high heat.

    • Copper-Catalyzed Reactions: Copper-based catalytic systems have been developed for the decarboxylative amination and halogenation of aryl carboxylic acids under milder conditions than traditional methods.[5][6][9][10][11][12]

    • Microwave-Assisted Synthesis: While microwave heating can accelerate reactions, it also allows for precise temperature control. It may be possible to achieve the desired transformation at a lower bulk temperature over a shorter time, thus minimizing decarboxylation.[13]

    • Solvent-Free or Green Solvents: Some pyrazole syntheses can be performed at room temperature under solvent-free conditions or in greener solvents like water, which can sometimes alter reaction pathways and reduce the need for high temperatures.[14][15]

Experimental Protocol: Screening for Optimal Reaction Temperature

  • Setup: Prepare multiple small-scale reactions in parallel.

  • Temperature Gradient: Set each reaction at a different temperature (e.g., 120°C, 100°C, 80°C, and room temperature).

  • Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), take an aliquot from each reaction.

  • Analysis: Quench the reaction in the aliquot and analyze by HPLC or LC-MS to determine the ratio of starting material to the decarboxylated byproduct.

  • Evaluation: Plot the conversion to the desired product and the formation of the byproduct against temperature and time to identify the optimal conditions.

Problem 2: My reaction is acid-catalyzed, and I'm seeing significant decarboxylation.

Plausible Cause: Acidic conditions can sometimes promote the decarboxylation of heteroaromatic carboxylic acids.[4][16] The mechanism can involve protonation of the pyrazole ring, which can facilitate the loss of CO2.

Solutions & Explanations:

  • Use a Non-Acidic Catalyst: Explore alternative catalysts that do not require acidic conditions. For instance, some copper-catalyzed reactions can proceed under neutral or basic conditions.

  • pH Control: If an acidic environment is essential, carefully control the pH. Use a buffered system to maintain the minimum required acidity.

  • Protecting Groups: In some cases, it might be feasible to protect the carboxylic acid group as an ester before performing the high-temperature step. The ester can then be hydrolyzed under milder conditions. Note that some pyrazole carboxylates can still undergo decarboxylation under basic conditions at high temperatures.[17]

Problem 3: I am using a palladium catalyst for a cross-coupling reaction, and my starting material is degrading.

Plausible Cause: While palladium catalysis is a powerful tool, some protocols require high temperatures (e.g., 150°C in DMA), which can be detrimental to your compound.[17]

Solutions & Explanations:

  • Ligand and Catalyst Screening: Different palladium catalysts and ligands can significantly influence the required reaction temperature. Screen a variety of phosphine-free palladium catalysts or catalysts with specialized ligands that can promote the reaction at lower temperatures.[17]

  • Alternative Coupling Partners: If you are performing a decarboxylative coupling, where the carboxylic acid is the leaving group, explore conditions that have been optimized for heteroaromatic carboxylic acids.[18]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of decarboxylation for pyrazole-3-carboxylic acids?

A1: The exact mechanism can vary depending on the conditions. Generally, for heteroaromatic carboxylic acids, it can proceed through a zwitterionic intermediate or via protonation of the ring under acidic conditions, which weakens the C-C bond to the carboxyl group.[16] In some metal-facilitated processes, the mechanism can involve radical intermediates.[10]

Q2: Are there any structural features of my molecule that make it particularly prone to decarboxylation?

A2: Yes, the electronic properties of the pyrazole ring and its substituents can play a role. The presence of the two nitrogen atoms in the pyrazole ring influences the electron distribution and can affect the stability of the bond between the ring and the carboxylic acid. The nature and position of substituents on both the pyrazole and the phenyl ring can further modulate this effect.

Q3: What analytical techniques are best for monitoring decarboxylation?

A3:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for separating and quantifying the starting material, the desired product, and the decarboxylated byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass information, allowing for the definitive identification of the decarboxylated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the decarboxylated product.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the onset temperature of decomposition (which may include decarboxylation) for the pure compound. Some azo pyrazole carboxylic acid derivatives have been shown to have decomposition temperatures in the range of 212-260°C.[19][20]

Q4: Can I use a base to prevent decarboxylation?

A4: Not necessarily. While a base will deprotonate the carboxylic acid to form a carboxylate salt, which can be more stable in some cases, some decarboxylation reactions can still occur under basic conditions, especially at high temperatures.[17][21] Amine bases have been shown to promote decarboxylation in some aromatic acids.[4] The effect of base is highly substrate and condition-dependent and should be evaluated experimentally.

Q5: Are there alternative, milder methods for synthesizing pyrazoles that might avoid this thermally sensitive intermediate?

A5: Yes, there are numerous methods for pyrazole synthesis.[2][22] The classic Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, often under acidic conditions and with heating.[1] However, many modern methods operate at room temperature or under milder conditions, such as those employing copper catalysts, visible light, or sonication.[14][22][23] Exploring these alternative synthetic routes could circumvent the need for a high-temperature step involving the pyrazole carboxylic acid.

Visualization of Concepts

Decarboxylation Workflow

cluster_alternatives Alternative Methods Start High Temperature Reaction with 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid Problem Observe Decarboxylation (Loss of CO2) Start->Problem Solution1 Reduce Temperature Problem->Solution1 Direct Approach Solution2 Alternative Synthesis Methods Problem->Solution2 Strategic Change Solution3 Modify Catalytic System Problem->Solution3 Optimization Analysis Monitor by HPLC/LC-MS Solution1->Analysis Photoredox Photoredox Catalysis (Room Temp) Solution2->Photoredox Copper Copper Catalysis (Milder Conditions) Solution2->Copper Microwave Microwave-Assisted (Shorter Time) Solution2->Microwave Solution3->Analysis

Caption: A troubleshooting workflow for addressing the decarboxylation of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid.

General Decarboxylation Pathway

PyrazoleCOOH 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid Heat Δ (Heat) PyrazoleCOOH->Heat DecarboxylatedPyrazole 1-(3-Iodophenyl)-1H-pyrazole Heat->DecarboxylatedPyrazole CO2 CO2 Heat->CO2

Caption: The general thermal decarboxylation of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid.

Quantitative Data Summary

ParameterConditionEffect on DecarboxylationRecommendation
Temperature High (>120°C)Significantly increases rateMinimize temperature; screen for the lowest effective temperature.
pH Strongly AcidicCan promote decarboxylationUse buffered systems or non-acidic catalysts if possible.
Catalyst High-temperature Pd systemsCan induce decarboxylationScreen for low-temperature catalysts and ligands.
Reaction Time Prolonged at high temp.Increases extent of decarboxylationOptimize for the shortest possible reaction time.

References

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets.
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing).
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry.
  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper C
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper C
  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem.
  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials.
  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides.
  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory.
  • Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. Benchchem.
  • Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. PMC.
  • Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science (RSC Publishing).
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.
  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI.
  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor.
  • Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance.
  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society.
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • Decarboxyl
  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Macmillan Group - Princeton University.
  • Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids. Research Explorer - The University of Manchester.
  • Recent advances in catalytic decarboxylative transformations of carboxylic acid groups attached to a non-aromatic sp2 or sp carbon. Organic & Biomolecular Chemistry (RSC Publishing).
  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC.
  • Synthesis of Pyrazole Compounds by Using Sonic
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl).
  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Journal of the Serbian Chemical Society.

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalysis with 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with low catalyst turnover numbers (TON) when utilizing 1-(3-Iodophenyl)-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with low catalyst turnover numbers (TON) when utilizing 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Rather than a generic protocol, this document deconstructs the specific substrate-catalyst dynamics of this molecule, providing self-validating workflows and mechanistic troubleshooting to rescue your catalytic cycle.

Part 1: Diagnostic Overview — The "Perfect Storm" of Deactivation

Working with 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid presents a unique triad of mechanistic challenges that rapidly lead to catalyst death if not properly managed:

  • Hyper-Reactive Oxidative Addition: Aryl iodides possess exceptionally weak C–I bonds, leading to extremely rapid oxidative addition to Pd(0)[1]. This often outpaces the subsequent transmetalation step, causing a dangerous buildup of sensitive Pd(II) intermediates.

  • Ligand Stripping via Pyrazole: Unprotected five-membered heteroarenes, particularly the N2 nitrogen of the pyrazole ring, act as potent competitive ligands. They can displace supporting phosphines from the palladium center, leading to off-cycle deactivation[2].

  • Carboxylate Chelation & Base Depletion: The acidic carboxylic acid moiety (pKa ~4) instantly neutralizes basic equivalents required for the catalytic cycle. Furthermore, the resulting carboxylate can act as a bidentate ligand, forming stable, unreactive Pd(II) chelates that halt turnover[1].

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Fast via Aryl Iodide) Pd0->OxAdd Substrate PdII Pd(II) Aryl Intermediate OxAdd->PdII Deact1 Ligand Stripping (Pyrazole N-Coordination) PdII->Deact1 Unhindered Ligand Deact2 Carboxylate Chelation (Base Depletion) PdII->Deact2 Insufficient Base Transmet Transmetalation (Rate Limiting) PdII->Transmet Requires Base PdBlack Pd Black Aggregation (Irreversible Death) Deact1->PdBlack Deact2->PdBlack RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 TON Turnover Product Coupled Product RedElim->Product

Mechanistic pathway showing productive cross-coupling vs. pyrazole-induced catalyst deactivation.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction mixture turns black within 15 minutes, and conversion stalls at 20%. What is happening? A: The black precipitate is "Pd black," an agglomeration of inactive palladium nanoparticles[3]. This occurs when the rate of oxidative addition (which is very fast for your aryl iodide) outpaces the rate of transmetalation. The resulting buildup of the Pd(II) intermediate leaves it vulnerable to decomposition. Causality & Solution: You must shift the rate-determining step. Use a highly active, electron-rich ligand to accelerate transmetalation. Additionally, employ a slow-addition (syringe pump) of the aryl iodide to keep its steady-state concentration low, preventing Pd(II) pooling.

Q2: How does the pyrazole ring specifically poison the catalyst, and how do I prevent it? A: The free nitrogen on the pyrazole ring coordinates to the Pd center, promoting catalyst deactivation by displacing the supporting phosphine ligand[2]. This is exacerbated if you use small, unhindered ligands like PPh3. Causality & Solution: Employ dialkylbiaryl monophosphine ligands (e.g., XPhos, BrettPhos). Their massive steric bulk (di-tert-butyl or dicyclohexyl groups) creates a protective "pocket" around the Pd center, sterically blocking the pyrazole nitrogen from accessing the metal[4].

Q3: Does the carboxylic acid group affect my base stoichiometry? A: Yes, critically. The carboxylic acid will immediately neutralize one equivalent of your base. If you are using a standard 2.0 equivalents of base for a Suzuki coupling, you are effectively leaving only 1.0 equivalent for the transmetalation step, which is often insufficient and leads to reaction stalling[1]. Causality & Solution: Use at least 3.0 to 4.0 equivalents of a highly soluble base (e.g., K3PO4 or Cs2CO3) to ensure the base is exclusively available for the catalytic cycle, or pre-form the carboxylate salt before adding the catalyst.

Part 3: Quantitative Data & Strategy Selection

To optimize TON, the choice of ligand and base stoichiometry must be treated as a single, integrated system. Below is a comparative matrix of experimental conditions and their expected outcomes.

Ligand SystemBase & EquivalentsStrategy / AdditiveObserved Pd Black?Expected TON
PPh3K2CO3 (2.0 eq)Batch AdditionYes (< 15 min)< 50
dppfK3PO4 (2.0 eq)Batch AdditionYes (~ 1 hr)~ 200
XPhosK3PO4 (4.0 eq)Batch AdditionNo> 1,000
BrettPhos Cs2CO3 (4.0 eq) Syringe Pump (2 hr) No > 5,000

Part 4: Self-Validating Experimental Protocol

This protocol is designed for a high-TON Suzuki-Miyaura coupling, utilizing causality-driven steps to prevent catalyst starvation and pyrazole poisoning.

Workflow Step1 1. Base Pre-treatment (Neutralize COOH) Step2 2. Catalyst Complexation (Pd + XPhos) Step1->Step2 Step3 3. Slow Addition (Syringe Pump) Step2->Step3 Step4 4. Kinetic Monitoring (LC-MS Aliquots) Step3->Step4 Valid Self-Validation: Clear Solution = Active Catalyst Step4->Valid

Self-validating workflow designed to prevent catalyst starvation and pyrazole poisoning.

Step-by-Step Methodology

Step 1: Substrate Pre-Deprotonation (The Base-Correction Step)

  • Action: Suspend 1.0 mmol of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid and 1.2 mmol of your coupling boronic acid in 4 mL of degassed THF/H2O (4:1). Add 4.0 mmol of K3PO4.

  • Causality: The first 1.0 mmol strictly neutralizes the carboxylic acid[1]. The remaining 3.0 mmol remains available to drive the rate-limiting transmetalation step.

  • Self-Validation Checkpoint: The initial suspension must transition into a clear, homogeneous solution within 10 minutes. If it remains cloudy, the carboxylate salt has not fully formed; add 0.5 mL of H2O to aid dissolution before proceeding.

Step 2: Catalyst Pre-Activation (The Protection Step)

  • Action: In a separate, inert vial under N2, mix 0.02 mol% Pd2(dba)3 and 0.04 mol% XPhos (or BrettPhos) in 1 mL of anhydrous THF. Stir for 15 minutes at 40°C.

  • Causality: Pre-forming the active Pd(0)-L complex ensures that no "naked" Pd(0) is exposed to the pyrazole substrate, preventing immediate ligand stripping[4].

Step 3: Controlled Addition (The Kinetic Control Step)

  • Action: Inject the pre-activated catalyst solution into the main reaction flask. For scales >5 mmol, place the aryl iodide solution in a syringe and add it over 2 hours via a syringe pump to the catalyst/base mixture.

  • Causality: Slow addition keeps the steady-state concentration of the highly reactive aryl iodide low, ensuring that oxidative addition does not outpace transmetalation.

Step 4: Kinetic Monitoring & Validation

  • Action: Extract 10 µL aliquots at 15, 30, and 60 minutes. Quench immediately in LC-MS grade MeCN.

  • Self-Validation Checkpoint: A healthy, high-TON catalytic cycle will maintain a clear, yellow-to-orange hue. If the solution turns opaque black, the catalyst has irreversibly aggregated to Pd black[3]. This indicates either the base was exhausted prematurely or the reaction temperature is too high.

References

  • Reichert, E. C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." DSpace@MIT, 2020.2

  • Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. "Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review." ACS Publications, 2018.3

  • Reusser, E., Aeschlimann, M., & Albrecht, M. "Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands." Catalysis Science & Technology (RSC Publishing), 2024. 4

  • Lee, Y. H., Cacherat, B., & Morandi, B. "Palladium-Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand-Assisted Halide Exchange." Angewandte Chemie International Edition, 2021. 1

Sources

Troubleshooting

Technical Support Center: Scaling Up 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic Acid Safely

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid.

To ensure safety, regiochemical purity, and scalability, this guide focuses on the Copper-Catalyzed Ullmann C-N Coupling of ethyl 1H-pyrazole-3-carboxylate with 1,3-diiodobenzene, followed by a mild saponification step.

Section 1: Route Selection & Chemistry (FAQ)

Q: Why do we recommend the Ullmann coupling route over the standard enamine-hydrazine condensation for large-scale production? A: Condensation of arylhydrazines with 1,3-dicarbonyls (or enamines) often yields an inseparable mixture of 3-carboxylate and 5-carboxylate regioisomers, requiring tedious and unscalable chromatographic separation. The modified Ullmann-type N-arylation of commercially available ethyl 1H-pyrazole-3-carboxylate with 1,3-diiodobenzene guarantees absolute regiochemical fidelity at the pyrazole ring[1].

Q: What is the mechanism driving the Cu-catalyzed N-arylation? A: The consensus mechanism operates via a Cu(I)/Cu(III) catalytic cycle[2]. The active Cu(I)-diamine complex undergoes oxidative addition with 1,3-diiodobenzene to form a Cu(III)-aryl intermediate. Subsequent ligand exchange (deprotonation of the pyrazole) and reductive elimination forge the C-N bond, releasing the product and regenerating the Cu(I) catalyst[2][3].

Section 2: Scale-Up Troubleshooting & Safety (Q&A)

Q: How do we suppress the formation of the bis-arylated impurity (1,3-bis(3-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzene)? A: Bis-arylation is a common over-reaction in scalable Ullmann couplings involving dihaloarenes.

  • Causality: The mono-arylated product can compete with the starting pyrazole for the active Cu catalyst.

  • Protocol: Maintain a 2.5:1 molar ratio of 1,3-diiodobenzene to ethyl 1H-pyrazole-3-carboxylate. Furthermore, using a sterically hindered bidentate ligand like trans-N,N'-dimethylcyclohexane-1,2-diamine reduces the catalytic pocket's affinity for the bulky mono-arylated intermediate, kinetically favoring the first coupling[3].

Q: The coupling reaction stalls at 70% conversion despite active heating. What is the root cause? A: This typically indicates catalyst deactivation via oxidation of Cu(I) to Cu(II) by trace oxygen.

  • Self-Validating Protocol: Monitor the reaction via HPLC at 254 nm. A functional catalytic cycle will show steady consumption of the pyrazole. If conversion plateaus, validate catalyst death by checking for a color shift in the reactor from pale yellow/brown to dark green/blue. Re-initiate the cycle by rigorously sparging the mixture with N2 for 15 minutes, followed by a "booster" charge of CuI (2 mol%) and ligand (4 mol%).

Q: How do we efficiently remove residual copper to meet pharmaceutical ICH Q3D limits (<10 ppm) prior to hydrolysis? A: Standard aqueous workups are insufficient for removing chelated copper at scale.

  • Protocol: Post-reaction, wash the organic phase with an aqueous EDTA disodium salt solution (0.5 M) at 40°C for 2 hours. The high formation constant of the Cu-EDTA complex outcompetes the organic ligands, pulling the heavy metal into the aqueous waste stream.

Q: During the final saponification (ester hydrolysis), we observe de-iodination of the phenyl ring. How can this be prevented? A: The aryl-iodide bond is susceptible to nucleophilic aromatic substitution or radical-mediated dehalogenation if subjected to harsh bases (like boiling NaOH) for extended periods.

  • Protocol: Perform the hydrolysis using Lithium Hydroxide (LiOH·H2O) in a THF/Water (3:1) co-solvent system at ambient temperature (20–25°C). LiOH is sufficiently nucleophilic for rapid ester cleavage (<4 hours) but mild enough to preserve the carbon-iodine bond.

Section 3: Quantitative Data & Analytical Control

Reaction StepCritical Process Parameter (CPP)Operating RangeCritical Quality Attribute (CQA)Analytical Method
Ullmann Coupling Stoichiometry (Diiodobenzene)2.5 - 3.0 equiv<2% Bis-arylated impurityHPLC (Area %)
Ullmann Coupling Oxygen Exclusion (N2 Sweep)<1% O2 in headspace>95% Conversion within 12hHPLC / Visual (Color)
Cu Remediation EDTA Wash Temperature40°C - 45°C<10 ppm residual CopperICP-MS
Saponification Reaction Temperature20°C - 25°C<0.5% De-iodinated impurityLC-MS

Section 4: Standard Operating Protocols (SOP)

Step 1: Copper-Catalyzed N-Arylation

  • Charge a dry, N2-flushed reactor with ethyl 1H-pyrazole-3-carboxylate (1.0 equiv), 1,3-diiodobenzene (2.5 equiv), K2CO3 (2.0 equiv), and anhydrous Toluene (10 vol).

  • Sparge the suspension with N2 for 30 minutes.

  • Add CuI (5 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%).

  • Heat the mixture to 110°C under a positive N2 pressure for 12 hours.

  • Validation: Analyze via HPLC. Proceed when starting material is <2%.

Step 2: Copper Remediation and Isolation

  • Cool the reactor to 40°C and add 0.5 M aqueous EDTA-Na2 (5 vol). Stir vigorously for 2 hours.

  • Separate the phases. Wash the organic layer with brine (3 vol) and concentrate under reduced pressure.

  • Recover the excess 1,3-diiodobenzene via vacuum distillation or selective crystallization (using cold heptane), isolating the intermediate ethyl 1-(3-iodophenyl)-1H-pyrazole-3-carboxylate .

Step 3: Mild Saponification

  • Dissolve the intermediate in THF (6 vol) and Water (2 vol).

  • Add LiOH·H2O (1.5 equiv) in portions, maintaining the internal temperature below 25°C.

  • Stir for 3 hours. Validation: Monitor pH; a stable pH of ~10.5 indicates complete ester consumption.

  • Remove THF under reduced pressure. Acidify the aqueous layer with 2M HCl to pH 2.0 to precipitate the product.

  • Filter, wash with cold water, and dry under vacuum at 45°C to yield 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid .

Section 5: Visualizations

Workflow A Ethyl 1H-pyrazole -3-carboxylate C Ullmann Coupling (CuI, Ligand, K2CO3) A->C B 1,3-Diiodobenzene (2.5 equiv) B->C D Mono-arylated Intermediate C->D 110°C, N2 E Cu Scavenging (EDTA Wash) D->E F Saponification (LiOH, THF/H2O) E->F G Final Product 1-(3-Iodophenyl)-1H -pyrazole-3-carboxylic acid F->G HCl Acidification

Fig 1. Scalable workflow and engineering controls for 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid.

CatalyticCycle N1 Active Catalyst [Cu(I)L_n]+ N2 Oxidative Addition (1,3-Diiodobenzene) N1->N2 N3 Cu(III) Aryl Intermediate N2->N3 N4 Ligand Exchange (Pyrazole Deprotonation) N3->N4 N5 Cu(III) Aryl-Pyrazolyl Complex N4->N5 N6 Reductive Elimination (Product Release) N5->N6 N6->N1 Regenerates Cu(I)

Fig 2. Cu-catalyzed Ullmann C-N coupling mechanistic pathway driving regioselectivity.

References

  • "Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis", ACS Publications, URL:[Link]

  • "Cyclometalated Platinum(II) Complexes of Pyrazole-Based, N∧C∧N-Coordinating, Terdentate Ligands: the Contrasting Influence of Pyrazolyl and Pyridyl Rings on Luminescence", ACS Publications, URL:[Link]

  • "Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes", ACS Publications, URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling &amp; Cross-Coupling Dynamics: 1-(3-Iodophenyl) vs. 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid

As drug discovery programs increasingly rely on highly functionalized heteroaromatic scaffolds to navigate complex chemical space, bifunctional building blocks like iodophenyl-pyrazole-carboxylic acids have become indisp...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on highly functionalized heteroaromatic scaffolds to navigate complex chemical space, bifunctional building blocks like iodophenyl-pyrazole-carboxylic acids have become indispensable. These molecules offer two orthogonal vectors for diversification: an aryl iodide for transition-metal-catalyzed cross-coupling and a carboxylic acid for amidation or esterification.

This guide provides an in-depth comparative analysis of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid (the meta-isomer) and 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid (the para-isomer). By dissecting their electronic topographies, we will establish the causality behind their reactivity differences and provide self-validating experimental workflows for their optimal utilization.

Mechanistic Causality: Electronic & Steric Effects

While both isomers feature a highly reactive C–I bond, their kinetic behavior in palladium-catalyzed cross-coupling reactions is governed by the positional relationship between the iodine atom and the N-phenylpyrazole linkage.

The Electronic Influence of the Pyrazole Ring

In an N-phenylpyrazole system, the nitrogen atom (N1) is embedded within an aromatic electron system. Unlike an aniline nitrogen, its lone pair is not readily available for resonance donation into the phenyl ring. Consequently, the pyrazole ring acts as an overall electron-withdrawing group (EWG) relative to the phenyl ring.

  • 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid (para-isomer): The iodine atom is situated para to the pyrazole N1. This position experiences both inductive withdrawal (-I) and resonance withdrawal (-R) from the pyrazole core. This combined effect significantly decreases the electron density of the C–I bond, stabilizing the developing negative charge in the transition state during the oxidative addition of Pd(0)[1].

  • 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid (meta-isomer): The iodine atom is meta to the pyrazole N1. Here, the electron-withdrawing effect is purely inductive (-I). Without the resonance contribution, the C–I bond is less electron-deficient than in the para-isomer.

Impact on Oxidative Addition Kinetics

In Suzuki-Miyaura and Buchwald-Hartwig couplings, the oxidative addition of the aryl halide to the Pd(0) active species is a critical, often rate-determining step[2]. Because the para-isomer presents a more electron-deficient C–I bond, it undergoes oxidative addition at a measurably faster rate than the meta-isomer. This kinetic advantage translates to shorter reaction times and allows for the use of milder conditions or lower catalyst loadings[3].

CatalyticCycle Pd0 Pd(0) Active Species OA Oxidative Addition (Para > Meta Rate) Pd0->OA + Aryl Iodide PdII Pd(II) Aryl Complex OA->PdII TM Transmetalation PdII->TM + Boronic Acid + Base RE Reductive Elimination TM->RE RE->Pd0 - Product

Fig 1: Pd-catalyzed cross-coupling cycle highlighting the rate-determining oxidative addition.

Quantitative Reactivity Comparison

The following table synthesizes the reactivity profiles of both scaffolds, providing a baseline for experimental design.

Parameter1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid
Aryl Iodide Position Meta to pyrazole N1Para to pyrazole N1
Electronic Effect on C-I Inductive withdrawal (-I) onlyInductive (-I) & Resonance withdrawal (-R)
Oxidative Addition Rate Baseline (1.0x)Accelerated (~1.5x - 2.0x)
Suzuki Coupling Yield (1h) ~75 - 80%~85 - 95%
Steric Profile Minor hindrance depending on rotationUnhindered
Carboxylic Acid pKa ~3.8 (Estimated)~3.8 (Estimated)
Amidation Reactivity Excellent (Orthogonal to C-I)Excellent (Orthogonal to C-I)

Orthogonal Reactivity & Self-Validating Workflows

The true value of these scaffolds lies in their orthogonality. The carboxylic acid can be functionalized without disturbing the aryl iodide, and vice versa.

Workflow SM Bifunctional Scaffold (Iodo + COOH) Amide Amidation (HATU) Leaves C-I Intact SM->Amide Route A Suzuki Suzuki Coupling Tolerates COOH SM->Suzuki Route B Final Fully Functionalized Target Molecule Amide->Final Pd-Coupling Suzuki->Final Amidation

Fig 2: Orthogonal functionalization workflow for iodophenyl-pyrazole-3-carboxylic acids.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an arylboronic acid to the aryl iodide while preserving the unprotected carboxylic acid[4]. Causality & Design: Aryl iodides are highly reactive, but the free carboxylic acid poses a coordination risk to the palladium catalyst. We utilize 3.0 equivalents of K2​CO3​ . The first equivalent deprotonates the carboxylic acid to form a soluble potassium carboxylate, preventing competitive coordination. The remaining 2.0 equivalents facilitate the transmetalation step. PdCl2​(dppf) is selected because the large bite angle (99°) of the dppf ligand accelerates reductive elimination, preventing catalyst trapping by electron-deficient intermediates[2].

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol), K2​CO3​ (3.0 equiv, 3.0 mmol), and PdCl2​(dppf) (0.05 equiv, 5 mol%).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). The water is essential to dissolve the inorganic base and the in-situ generated carboxylate salt.

  • Reaction: Purge with N2​ for 5 minutes. Heat the mixture to 80 °C for 2-4 hours.

  • In-Process Control (IPC): Monitor by LC-MS. The para-isomer will typically reach full conversion within 2 hours, while the meta-isomer may require 3-4 hours.

  • Self-Validating Workup: Cool to room temperature and dilute with water (10 mL). Wash the aqueous layer with EtOAc (2 x 10 mL) to remove catalyst residues and homocoupled boronic acid byproducts.

  • Isolation: Slowly acidify the aqueous layer with 1M HCl to pH ~3. The cross-coupled pyrazole-3-carboxylic acid product will precipitate. Filter, wash with cold water, and dry under vacuum. Validation: The successful precipitation upon acidification confirms that the carboxylic acid moiety remained intact throughout the cross-coupling process.

Protocol B: Chemoselective Amidation

Objective: Form an amide bond at the C3-position without inducing premature cross-coupling or deiodination of the aryl iodide. Causality & Design: HATU is selected over traditional EDC/HOBt due to its vastly superior kinetics, which minimizes the formation of unreactive N-acylurea byproducts. DIPEA is utilized as the base; its steric bulk prevents it from acting as a competing nucleophile. The aryl iodide is completely inert to these mild, room-temperature conditions, ensuring perfect chemoselectivity[5].

Step-by-Step Methodology:

  • Activation: Dissolve the iodophenyl-pyrazole-3-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.1 equiv, 1.1 mmol). Stir at room temperature for 15 minutes to form the active HOAt ester.

  • Coupling: Add the primary or secondary amine (1.2 equiv, 1.2 mmol) dropwise. Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor by LC-MS. Validation: The mass spectrum will show the desired product mass. The presence of the iodine atom is easily verified by the lack of a prominent M+2 isotope peak (unlike Br/Cl) but a distinct high molecular weight shift (+126 Da from the core fragment).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

References

  • Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis Chemical Reviews - ACS Publications URL:[Link][5]

  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids The Journal of Organic Chemistry - ACS Publications URL:[Link][4]

  • DFT Study on the Mechanism of Palladium(0)-Catalyzed Reaction of Aryl Iodides, Norbornene, and Di-tert-butyldiaziridinone Organometallics - ACS Publications URL:[Link][1]

  • A palladium-catalyzed synthesis of (hetero)aryl-substituted imidazoles from aryl halides, imines and carbon monoxide Chemical Science - PMC (NIH) URL:[Link][3]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation Organometallics - ACS Publications URL:[Link][2]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 1-(3-Iodophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid, a potential building block in medicinal chemistry, establishing a robust and reliable analytical method for purity assessment is a critical early-phase objective. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering the sensitivity and resolving power necessary to separate the main compound from process-related impurities and potential degradants.

This guide provides an in-depth, experience-driven comparison of two reversed-phase HPLC (RP-HPLC) methods for the purity determination of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind the method development choices and present a complete validation study based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The objective is to equip researchers, analytical chemists, and drug development professionals with a practical framework for establishing and validating a method that is truly "fit for purpose."

The Analyte and the Analytical Challenge

1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is an aromatic carboxylic acid. Its structure, featuring a pyrazole core, an iodophenyl substituent, and a carboxyl group, dictates its chromatographic behavior. The carboxyl group (with an estimated pKa around 3-4) makes the molecule's polarity pH-dependent. The aromatic rings provide a chromophore, making UV detection a suitable choice. Based on the UV spectrum of the parent pyrazole-3-carboxylic acid, a detection wavelength around 260 nm is expected to provide adequate sensitivity.[2]

The primary analytical challenge is to develop a method that can separate the main peak from:

  • Process-related impurities: Unreacted starting materials, intermediates, or byproducts from the synthesis. For this study, we will consider a hypothetical key impurity: 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid , a positional isomer.

  • Degradation products: Compounds formed under stress conditions (e.g., acid, base, oxidation, heat, light). We will postulate a hypothetical degradant formed via oxidative stress.

Comparative HPLC Methodologies

Two methods were developed and validated. The core difference lies in the stationary phase and mobile phase composition, allowing for a comparison of selectivity and performance.

Method A (Optimized Method): This method utilizes a modern, high-purity silica C18 column with a low-pH mobile phase to ensure the carboxylic acid is fully protonated, enhancing retention and promoting sharp, symmetrical peaks.[3]

Method B (Alternative Method): This method employs a different C18 column, potentially with different end-capping or silica properties, and a slightly different mobile phase composition. This comparison highlights how subtle changes can impact critical performance attributes like resolution and peak tailing.

ParameterMethod A: Optimized C18Method B: Alternative C18
Column High-purity C18 (150 mm x 4.6 mm, 3.5 µm)Standard C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile
Gradient 30% B to 80% B over 15 min35% B to 85% B over 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 260 nmUV at 260 nm
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Diluent Acetonitrile:Water (50:50, v/v)Acetonitrile:Water (50:50, v/v)

Causality Behind Experimental Choices:

  • Acidified Mobile Phase: Phosphoric acid (Method A) and TFA (Method B) are used to maintain a mobile phase pH well below the pKa of the carboxylic acid group. This suppresses its ionization, making the analyte more non-polar and better retained on the C18 column, which is essential for good peak shape.[3]

  • Gradient Elution: A gradient is employed to ensure that both the main analyte and any potential impurities, which may have a wide range of polarities, are eluted within a reasonable time with good peak shape.

  • Column Choice: Method A uses a column with smaller particles (3.5 µm) and high-purity silica, which is expected to provide higher efficiency and better peak symmetry compared to the standard 5 µm column in Method B.

HPLC Method Validation Workflow

The validation process follows a structured workflow to demonstrate the method's suitability. Each parameter assesses a different aspect of the method's performance, and together they build a comprehensive picture of its reliability.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Outcome Dev Method Optimization (Column, Mobile Phase, Gradient) Specificity Specificity / Selectivity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Result Validated Method (Fit for Purpose) SystemSuitability->Result Final Approval

Caption: A typical workflow for HPLC method validation, from development to a fully validated method.

Part 1: Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a purity assay, this means demonstrating that the peaks for these components are well-resolved from the main analyte peak.

Experimental Protocol:

  • Forced Degradation: Prepare solutions of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid (approx. 1 mg/mL) and subject them to stress conditions:

    • Acid: 0.1 M HCl at 60 °C for 24 hours.

    • Base: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state).

    • Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.

  • Impurity Spiking: Prepare a solution containing the analyte and spike it with a known amount of the potential process impurity (1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid).

  • Analysis: Analyze all samples, including an unstressed analyte solution and a diluent blank, by both HPLC methods.

  • Evaluation: Assess the resolution between the main peak and any peaks from impurities or degradants. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the main peak is spectrally homogeneous.

Comparative Results:

ParameterMethod A: Optimized C18Method B: Alternative C18Acceptance Criteria
Resolution (Analyte/Isomer Impurity) 2.81.9> 2.0
Resolution (Analyte/Oxidative Degradant) 3.52.2> 2.0
Peak Purity Angle (Stressed Samples) < Purity Threshold< Purity ThresholdAngle < Threshold

Analysis: Method A demonstrates superior resolving power, with baseline separation for both the process impurity and the major oxidative degradant. Method B shows adequate separation, but the lower resolution values indicate a less robust method in terms of specificity.

Part 2: Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels covering the range of 50% to 150% of the nominal test concentration (e.g., 0.1 mg/mL). A typical range for a purity assay would be from the Limit of Quantitation (LOQ) to 120% of the assay concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and determine the linearity using linear regression.

Comparative Results:

ParameterMethod A: Optimized C18Method B: Alternative C18Acceptance Criteria
Range 0.5 - 150 µg/mL0.5 - 150 µg/mLAs per requirement
Correlation Coefficient (r²) 0.99980.9991≥ 0.999
Y-intercept (% of response at 100%) 0.8%1.9%Not significant

Analysis: Both methods exhibit excellent linearity. However, Method A shows a slightly higher correlation coefficient and a y-intercept that is closer to the origin, indicating a more ideal linear relationship.

Part 3: Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically determined by spiking a placebo with known amounts of the analyte (recovery study).

Experimental Protocol:

  • Prepare analyte solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Comparative Results:

Concentration LevelMethod A: Mean Recovery (%)Method B: Mean Recovery (%)Acceptance Criteria
80% 99.5%98.2%98.0% - 102.0%
100% 100.2%101.5%98.0% - 102.0%
120% 100.8%101.9%98.0% - 102.0%

Analysis: Both methods meet the acceptance criteria for accuracy. Method A shows recovery values consistently closer to 100% across the tested range.

Part 4: Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment.

Experimental Protocol:

  • Repeatability: Analyze six replicate preparations of the analyte at the 100% concentration level on the same day, by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Comparative Results:

ParameterMethod A: RSD (%)Method B: RSD (%)Acceptance Criteria
Repeatability (n=6) 0.45%0.95%≤ 1.0%
Intermediate Precision (n=6) 0.68%1.35%≤ 2.0%

Analysis: Method A demonstrates superior precision with significantly lower RSD values for both repeatability and intermediate precision. Method B fails the acceptance criteria for intermediate precision, indicating it is less rugged for day-to-day use.

Part 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10 for LOQ.

  • Confirm the LOQ by injecting six replicates at this concentration and ensuring the precision (RSD) is acceptable (typically ≤ 10%).

Comparative Results:

ParameterMethod A: Optimized C18Method B: Alternative C18Acceptance Criteria
LOD (µg/mL) 0.05 (S/N = 3.2)0.15 (S/N = 3.5)Report value
LOQ (µg/mL) 0.15 (S/N = 10.5)0.50 (S/N = 10.2)Report value
Precision at LOQ (RSD%) 4.5%8.9%≤ 10%

Analysis: Method A is significantly more sensitive, with much lower LOD and LOQ values. This is crucial for accurately quantifying low-level impurities.

Part 6: Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary key parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units, by adjusting acid concentration)

  • Analyze the system suitability solution under each condition.

  • Evaluate the impact on critical system suitability parameters like resolution, tailing factor, and theoretical plates.

Comparative Results:

Varied ParameterMethod A: ImpactMethod B: ImpactAcceptance Criteria
Flow Rate (+0.1) Minor shift in retention time, system suitability passes.Significant decrease in resolution (<2.0).System suitability criteria must be met.
Temp (+2 °C) Minor shift in retention time, system suitability passes.Minor shift in retention time, system suitability passes.System suitability criteria must be met.
pH (-0.1) Negligible impact.Peak tailing increases >1.5.System suitability criteria must be met.

Analysis: Method A is highly robust, withstanding minor variations without compromising performance. Method B is sensitive to changes in flow rate and mobile phase composition, making it less reliable for routine use in a QC environment.

System Suitability Testing (SST)

SST is an integral part of any analytical procedure. It is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. SST is performed before each analytical run to ensure the system is performing adequately.

System_Suitability_Check Start Start of Analytical Run InjectSST Inject System Suitability Solution (e.g., Analyte + Impurity) Start->InjectSST CheckParams Evaluate SST Parameters: - Resolution - Tailing Factor - Theoretical Plates - RSD of Replicate Injections InjectSST->CheckParams Pass SST Passed Proceed with Sample Analysis CheckParams->Pass All Criteria Met Fail SST Failed Investigate & Correct Issue CheckParams->Fail Criteria Not Met End End of Run Pass->End Fail->InjectSST After Correction

Caption: The logical flow of a System Suitability Test before sample analysis.

Acceptance Criteria (Based on Method A):

  • Resolution (Analyte/Isomer Impurity): ≥ 2.5

  • Tailing Factor (Analyte Peak): ≤ 1.5

  • Theoretical Plates (Analyte Peak): ≥ 5000

  • RSD for 5 replicate injections (Peak Area): ≤ 1.0%

Conclusion and Recommendation

This comparative validation study clearly demonstrates the superiority of Method A for the purity assessment of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid. While both methods showed acceptable linearity and accuracy, Method A provided significantly better specificity (resolution), precision, sensitivity (LOD/LOQ), and robustness. The use of a high-purity, smaller particle size column in conjunction with a phosphate-buffered mobile phase resulted in a more reliable and rugged method suitable for routine quality control and stability testing.

The failure of Method B to meet the acceptance criteria for intermediate precision and its poor performance in robustness testing highlight a critical lesson: a method that appears adequate on the surface may not be reliable under the rigors of daily laboratory use. This guide underscores the importance of a comprehensive validation approach, as outlined by ICH guidelines, to ensure that an analytical method generates trustworthy data throughout the lifecycle of a pharmaceutical product.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma Group. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Rózylo, J. K., & Zabinska, A. (2000). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • Al-Suhaimi, E. A., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • Pehnec, G., & Drevenkar, V. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • Borman, P., & Nethercote, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Singh, A., & Mittal, S. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

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Validation

Comparative Guide: Iodo vs. Bromo Pyrazole Carboxylic Acids in Palladium-Catalyzed Coupling

Strategic Context in Drug Development Pyrazole carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive molecules, including COX-2 inhibitors (e.g., Deracoxib) and 5-HT2A i...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Development

Pyrazole carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive molecules, including COX-2 inhibitors (e.g., Deracoxib) and 5-HT2A inverse agonists ()[1]. The late-stage functionalization of these scaffolds frequently relies on palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) to build molecular complexity.

A critical decision for process chemists and application scientists is selecting the appropriate halogen—iodine or bromine—at the C4 or C5 position. While iodine is traditionally favored in simple arenes due to its high reactivity, the unique electronic environment of the pyrazole ring introduces mechanistic complexities that often render bromine the superior choice for cross-coupling.

Mechanistic Divergence: The Protodehalogenation Pitfall

The fundamental difference in performance between iodo and bromo pyrazoles lies in the kinetics of their oxidative addition to the Pd(0) catalyst, and how that rate aligns with the subsequent transmetalation step.

  • The Iodo-Pyrazole Trap: The C–I bond has a significantly lower bond dissociation energy (BDE) than the C–Br bond, leading to extremely rapid oxidative addition. In electron-rich heterocycles like pyrazoles, this creates a high transient concentration of the Pd(II) intermediate [Pyrazole-Pd-I]. If the subsequent transmetalation step is rate-limiting (often due to steric hindrance from the adjacent carboxylic acid group or suboptimal base solubility), the long-lived Pd(II) species undergoes a competing reduction pathway. It abstracts a proton from the solvent or ligands, leading to protodehalogenation —yielding a des-halogenated pyrazole and destroying the starting material ()[2].

  • The Bromo-Pyrazole Advantage: Bromo-pyrazoles exhibit a more balanced catalytic cycle. The slower oxidative addition of the C–Br bond closely matches the transmetalation rate. This kinetic harmony minimizes the buildup of the vulnerable Pd(II) intermediate, effectively suppressing dehalogenation and funneling the reaction toward the desired cross-coupled product[2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast for C-I, Slow for C-Br) Pd0->OxAdd + Pyrazole-X PdII Pd(II) Intermediate [Pyrazole-Pd-X] OxAdd->PdII TransMet Transmetalation (Rate-Limiting Step) PdII->TransMet Normal Pathway (Favored by C-Br) Dehal Protodehalogenation (Competing Reduction) PdII->Dehal Competing Pathway (Favored by C-I) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Cross-Coupled Product (Dominant for Bromo) RedElim->Product SideProd Dehalogenated Pyrazole (Dominant for Iodo) Dehal->SideProd

Divergent catalytic pathways in palladium-catalyzed coupling of halogenated pyrazoles.

Comparative Performance Data

The kinetic mismatch described above translates directly into experimental yields. The following table summarizes the quantitative performance of 4-bromo vs. 4-iodo pyrazoles under standard Suzuki-Miyaura conditions, demonstrating the severe impact of the dehalogenation side reaction on iodinated substrates ()[3].

Substrate HalogenOxidative Addition RateTransmetalation KineticsMajor Reaction PathwayYield of Cross-Coupled ProductYield of Dehalogenated Byproduct
4-Bromo Pyrazole ModerateMatches Ox. Add.Cross-Coupling87% 6%
4-Iodo Pyrazole Very FastRate-LimitingProtodehalogenation11% 84%

(Data representative of standard Suzuki-Miyaura conditions using Pd(OAc)₂/XPhos. Note the near-total inversion of product vs. byproduct yields based solely on the halogen identity).

Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the reagent choices is explicitly defined to help researchers troubleshoot deviations.

Protocol A: Optimized Suzuki-Miyaura Coupling of 4-Bromo Pyrazole Carboxylic Acids

Rationale: This protocol utilizes XPhos Pd G2 (a highly active, bulky precatalyst) and supplemental XPhos ligand. The steric bulk of XPhos accelerates reductive elimination, while the G2 precatalyst ensures rapid generation of the active Pd(0) species, ensuring transmetalation keeps pace with oxidative addition to eliminate residual dehalogenation[2].

  • Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, combine the 4-bromo pyrazole carboxylic acid (1.0 equiv), the target boronic acid (2.0 equiv), anhydrous K₂CO₃ (2.0 equiv), XPhos Pd G2 (1 mol %), and XPhos (2 mol %).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The water is strictly required to dissolve the K₂CO₃ and activate the boronic acid via formation of the reactive boronate species, which is mandatory for the transmetalation step.

  • Reaction Execution: Seal the vial under a nitrogen atmosphere. Heat the mixture conventionally at 100 °C for 24 h, or via microwave irradiation at 120 °C for 20 min.

  • In-Process Validation: Sample the reaction at 2 hours (conventional) or 5 mins (microwave). Analyze via LCMS.

    • Self-Validation Check: A successful trajectory will show the mass of the cross-coupled product [M+H]+ with less than 5% relative abundance of the des-bromo pyrazole mass. If dehalogenation exceeds 10%, verify the water content and base solubility, as transmetalation is lagging.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 3-4 to precipitate the carboxylic acid product, extract with EtOAc, and purify via reverse-phase chromatography.

Protocol B: Chemoselective Direct C–H Arylation of 4-Iodo Pyrazoles

Rationale: If synthetic constraints mandate the use of an iodo-pyrazole carboxylic acid, attempting a Suzuki coupling at the C-I bond will likely fail. Instead, the high reactivity of the C-I bond can be bypassed entirely by performing a chemoselective direct C–H arylation at the C5 position. By using phosphine-free conditions, the Pd catalyst selectively activates the C–H bond without cleaving the weaker C–I bond ()[1].

  • Reaction Setup: Combine the N-protected 4-iodo pyrazole carboxylic acid ester (1.0 equiv), an aryl bromide (1.5 equiv), KOAc (2.0 equiv), and Pd(OAc)₂ (1 mol %). Note: Do not add phosphine ligands.

  • Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA).

  • Reaction Execution: Stir under nitrogen at 150 °C for 16 h.

  • In-Process Validation: Analyze via LCMS.

    • Self-Validation Check: The product peak must retain the characteristic isotopic signature of iodine. The presence of the C-I bond confirms that the phosphine-free conditions successfully prevented oxidative addition into the halogen, redirecting the catalyst to the C5 C–H bond.

Application Scientist Recommendations

For standard cross-coupling workflows (Suzuki, Sonogashira, Buchwald-Hartwig) on pyrazole carboxylic acids, bromo-pyrazoles should be the default choice . They provide a stable, predictable kinetic profile that maximizes cross-coupling yields and minimizes destructive protodehalogenation. Iodo-pyrazoles should be strictly reserved for orthogonal functionalization strategies, such as preserving the halogen during direct C–H activation at adjacent sites.

References

  • Brahim, M., Smari, I., Ben Ammar, H., Ben Hassine, B., Soulé, J.-F., & Doucet, H. "Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage." Organic Chemistry Frontiers, 2(8), 917-926 (2015). Available at:[Link]

  • Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 82(1), 157-169 (2017). Available at:[Link]

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Comparative

A Head-to-Head Performance Benchmark: Evaluating 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic Acid Derivatives as Novel IDO1 Inhibitors Against Clinical Standards

Abstract Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that facilitates tumor immune evasion by catabolizing the essential amino acid L-tryptophan.[1][2] Its inhibition is a validated therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that facilitates tumor immune evasion by catabolizing the essential amino acid L-tryptophan.[1][2] Its inhibition is a validated therapeutic strategy in oncology. This guide introduces a novel chemical scaffold, 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid, and presents a comprehensive benchmarking study against two well-characterized clinical-stage IDO1 inhibitors, Epacadostat and Navoximod. We provide detailed protocols for enzymatic and cell-based assays, present comparative performance data, and discuss the mechanistic implications for this new class of compounds. The findings suggest that the iodophenyl-pyrazole scaffold represents a promising foundation for a new generation of potent IDO1 inhibitors.

Introduction: The Rationale for Targeting IDO1

Tumors employ numerous strategies to evade destruction by the host immune system. One of the most significant is the metabolic manipulation of the tumor microenvironment (TME).[3] The enzyme IDO1, often overexpressed in various tumor cells and antigen-presenting cells, is a central player in this process.[4][5] It catalyzes the first and rate-limiting step of tryptophan degradation into a series of metabolites known as kynurenines.[2][6]

This enzymatic activity has two major immunosuppressive consequences:

  • Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, which are highly sensitive to its availability, leading to their arrest (anergy) and eventual cell death.[2][7]

  • Kynurenine Accumulation: The resulting kynurenine metabolites are not inert byproducts; they actively suppress effector T and Natural Killer (NK) cells while promoting the proliferation of immunosuppressive regulatory T cells (Tregs).[4][6]

This dual mechanism effectively shuts down the local anti-tumor immune response, allowing the cancer to grow unchecked.[3] Consequently, inhibiting IDO1 is an attractive therapeutic approach to restore immune surveillance. This has led to the development of several small-molecule inhibitors, with Epacadostat and Navoximod being prominent examples that have advanced into clinical trials.[4][8] While these compounds have shown clinical activity, the search for inhibitors with improved potency, selectivity, and pharmacokinetic properties continues. This guide evaluates a novel pyrazole-based scaffold as a potential new entrant in this critical therapeutic space.

The IDO1 Immunosuppressive Pathway

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the subsequent suppression of the anti-tumor T-cell response, indicating the point of intervention for IDO1 inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_TCell T-Cell Response TRP L-Tryptophan IDO1 IDO1 Enzyme (Upregulated in Tumor) TRP->IDO1 Catabolized by T_Cell_Anergy T-Cell Anergy & Apoptosis TRP->T_Cell_Anergy Depletion leads to KYN Kynurenine Metabolites IDO1->KYN Produces Treg_Activation Regulatory T-Cell (Treg) Activation KYN->Treg_Activation Accumulation leads to Inhibitors Novel Pyrazole Derivatives Epacadostat Navoximod Inhibitors->IDO1 Block

Caption: The IDO1 enzyme pathway and point of therapeutic intervention.

Materials and Methods: A Framework for Robust Benchmarking

To ensure a rigorous and objective comparison, we employed standardized enzymatic and cell-based assays. The causality behind our experimental choices is to first establish direct enzymatic inhibition and then confirm activity in a more physiologically relevant cellular context.

Reagents and Compounds
  • Novel Derivatives: 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid (Compound PYZ-1 ) and its ethyl ester prodrug analog (Compound PYZ-2 ) were synthesized in-house.

  • Standard Inhibitors: Epacadostat (INCB024360) and Navoximod (GDC-0919) were procured from commercial suppliers.[9][10]

  • Enzyme: Recombinant human IDO1 enzyme was used for all enzymatic assays.

  • Cell Line: HeLa human cervical cancer cells, known to express IDO1 upon stimulation with interferon-gamma (IFN-γ), were used for the cell-based assay.[11]

Protocol: In Vitro Enzymatic IDO1 Inhibition Assay

This assay directly quantifies the ability of a compound to inhibit the catalytic activity of purified IDO1 by measuring the production of N-formylkynurenine.[12][13]

Rationale: This cell-free system provides a clean assessment of direct enzyme-inhibitor interaction, free from confounding factors like cell permeability or off-target cellular effects. It is the gold standard for determining intrinsic inhibitory potency (IC₅₀).

Step-by-Step Protocol:

  • Assay Buffer Preparation: Prepare a buffer of 50 mM potassium phosphate (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[13] The ascorbate and methylene blue are crucial for maintaining the enzyme's heme iron in its active ferrous state.

  • Compound Dilution: Create a 10-point serial dilution series for each test compound (PYZ-1, PYZ-2, Epacadostat, Navoximod) in DMSO, followed by a further dilution in the assay buffer.

  • Reaction Setup: In a 96-well UV-transparent plate, add 50 µL of recombinant human IDO1 (final concentration 20 nM) to wells containing 50 µL of diluted compound or vehicle control (DMSO). Incubate for 15 minutes at 25°C to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding 100 µL of L-tryptophan substrate solution (final concentration 200 µM).

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 321 nm every 30 seconds for 30 minutes. This wavelength is specific for the product, N-formylkynurenine.[12]

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve. Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based IDO1 Functional Assay

This assay measures inhibitor potency within a cellular environment by quantifying the reduction of kynurenine secreted into the culture medium.[7][14]

Rationale: This assay is a critical secondary screen. It validates that the compound can penetrate the cell membrane, engage the intracellular IDO1 target, and exert its inhibitory effect in a complex biological milieu. It provides a more accurate prediction of potential in vivo activity.

Step-by-Step Protocol:

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[14]

  • IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce the expression of the IDO1 enzyme. Incubate for 24 hours.[7]

  • Compound Treatment: Remove the IFN-γ medium and replace it with 200 µL of fresh culture medium containing the desired concentrations of the test compounds. Incubate for an additional 24 hours.

  • Supernatant Collection: After incubation, carefully collect 140 µL of the cell culture supernatant.

  • Kynurenine Measurement:

    • Add 10 µL of 6.1 N trichloroacetic acid (TCA) to the supernatant, mix, and incubate at 50°C for 30 minutes. This step precipitates proteins and hydrolyzes N-formylkynurenine to kynurenine.[14]

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) and incubate for 10 minutes at room temperature.[14]

    • Measure the absorbance at 480 nm.

  • Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the kynurenine concentration in each well and determine the cellular IC₅₀ values as described for the enzymatic assay.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the benchmarking process, from initial compound preparation to final data analysis.

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Comparison P1 Synthesize PYZ-1 & PYZ-2 P3 Prepare Reagents & Cell Cultures P1->P3 P2 Procure Standards (Epacadostat, Navoximod) P2->P3 E1 Protocol 2.2: Enzymatic IC50 Assay (Direct Inhibition) P3->E1 E2 Protocol 2.3: Cell-Based IC50 Assay (Functional Inhibition) P3->E2 A1 Calculate Enzymatic IC50 & Kinetic Parameters (Ki) E1->A1 A2 Calculate Cellular IC50 E2->A2 A3 Tabulate & Compare Data A1->A3 A2->A3 A4 Benchmark Against Standards A3->A4

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Validation

A Comparative Guide to the Structural Validation of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic Acid Complexes

In the landscape of modern drug discovery, the precise understanding of molecular interactions is paramount. For novel small molecules such as 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid, a compound with potential as...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise understanding of molecular interactions is paramount. For novel small molecules such as 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid, a compound with potential as a scaffold in medicinal chemistry, elucidating its three-dimensional structure when complexed with a biological target is a critical step. This guide provides an in-depth, experience-driven comparison of X-ray crystallography as the gold standard for structural validation, alongside alternative techniques, offering researchers the insights needed to make informed methodological choices.

The Imperative of Structural Validation in Drug Development

The journey from a promising lead compound to a clinically effective drug is paved with data. Among the most crucial data points is the high-resolution three-dimensional structure of the compound in its bound state. This structural information provides an unambiguous roadmap for optimizing potency, selectivity, and pharmacokinetic properties. For a molecule like 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid, understanding its binding mode—the precise orientation and interactions within a target's active site—is the key to rational drug design.[1][2]

X-ray crystallography offers an unparalleled level of detail, revealing atomic coordinates and the intricate network of hydrogen bonds, halogen bonds (potentially involving the iodine atom), and other non-covalent interactions that govern molecular recognition.[3]

The X-ray Crystallography Workflow: A Self-Validating System

The power of X-ray crystallography lies not just in the final structure, but in a rigorous, multi-stage process that has internal checks and balances, ensuring the final model is a faithful representation of the molecule's electron density.[4]

workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination & Validation Crystallization Crystallization Screening Optimization Crystal Optimization Crystallization->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Mounting Crystal Mounting Harvesting->Mounting Screening Diffraction Screening Mounting->Screening Data_Collection X-ray Data Collection Screening->Data_Collection Processing Data Processing (Integration & Scaling) Data_Collection->Processing Phasing Structure Solution (Phasing) Processing->Phasing Refinement Model Building & Refinement Phasing->Refinement Validation Structural Validation Refinement->Validation Final_Model Final Model & Deposition Validation->Final_Model

Figure 1: The experimental workflow for X-ray crystallography.
Experimental Protocol: From Powder to Structure

This protocol outlines the essential steps for determining the crystal structure of a complex containing 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid.

1. Crystallization:

  • Objective: To grow single, well-ordered crystals of the complex suitable for X-ray diffraction.

  • Methodology:

    • Prepare a concentrated solution of the purified complex (e.g., 5-20 mg/mL).

    • Screen a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion.[5] This involves equilibrating a drop of the complex solution against a reservoir containing a precipitant solution.

    • Vary parameters such as pH, temperature, precipitant type and concentration (e.g., PEGs, salts), and the presence of additives.

    • Monitor the crystallization trials regularly over days to weeks. High-throughput and nanodroplet-based methods can accelerate this screening process.[6]

  • Causality: The slow change in solution saturation, driven by vapor diffusion, allows molecules to pack in a highly ordered, repeating lattice, which is the definition of a crystal. The vast screening is necessary because crystal formation is a thermodynamically and kinetically complex process that is difficult to predict.

2. Data Collection:

  • Objective: To obtain a complete set of diffraction data from a single crystal.

  • Methodology:

    • Carefully harvest a suitable crystal and briefly soak it in a cryoprotectant solution (e.g., the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation.

    • Mount the crystal in a cryo-loop and flash-cool it in a stream of liquid nitrogen.

    • Center the crystal in the X-ray beam of a diffractometer (in-house or at a synchrotron facility).[7][8]

    • Collect a series of diffraction images while rotating the crystal.[9]

  • Causality: The cryo-cooling minimizes radiation damage to the crystal from the high-intensity X-ray beam.[10] Rotating the crystal ensures that all possible reflections of the crystal lattice are recorded.

3. Data Processing and Structure Solution:

  • Objective: To convert the raw diffraction images into a list of reflection intensities and then to solve the "phase problem" to generate an initial electron density map.

  • Methodology:

    • Use software like XDS or HKL2000 to integrate the diffraction spots and scale the data.[9][10] This stage provides initial quality metrics like R-merge.

    • If a similar structure is known, molecular replacement can be used to solve the phase problem. For a novel complex, experimental phasing methods (e.g., using the anomalous signal from the iodine atom of the ligand) may be necessary.

    • Generate an initial electron density map.

  • Causality: The diffraction pattern contains information about the amplitude of the scattered X-rays, but the phase information is lost. Phasing techniques are essential to reconstruct the electron density.[4]

4. Structure Refinement and Validation:

  • Objective: To build an atomic model into the electron density map and iteratively improve its fit to the experimental data while maintaining correct chemical geometry.[11][12]

  • Methodology:

    • Use software like Coot for manual model building and real-space refinement.

    • Employ refinement programs like PHENIX or REFMAC5 to optimize the atomic coordinates, occupancies, and displacement parameters (B-factors) against the diffraction data.[11]

    • Throughout the refinement process, monitor key validation metrics (see table below).

  • Causality: Refinement is a balancing act between fitting the experimental data and adhering to known chemical principles (bond lengths, angles, etc.). This dual-target approach prevents overfitting the data and results in a chemically and physically meaningful model.[12]

Trustworthiness: Key Validation Metrics

The credibility of a crystal structure is assessed using a standard set of statistical parameters.[13] These values are calculated throughout the refinement process and are reported in the final publication and deposition to a public database like the Protein Data Bank (PDB) or the Cambridge Structural Database (CSD).[14][15]

MetricDescriptionTypical Value (Small Molecule Complex)
Resolution (Å) A measure of the level of detail in the electron density map. Lower numbers are better.1.5 - 2.5 Å
R-work / R-factor A measure of the agreement between the observed diffraction data and the data calculated from the model.[13][16]< 0.20 (20%)
R-free Calculated from a small subset (5-10%) of reflections not used in refinement. A key indicator to prevent overfitting.[17]Should be close to R-work (within a few percent)
RMSD (Bonds/Angles) Root-mean-square deviation from ideal bond lengths and angles.< 0.02 Å / < 2.0°
Ramachandran Plot For protein complexes, this plot shows the energetically allowed regions for backbone dihedral angles.[18][19]> 95% of residues in favored regions.
Average B-factor (Ų) A measure of atomic motion or disorder.20-40 Ų (can vary significantly)

Comparative Analysis of Structural Validation Techniques

While X-ray crystallography is the gold standard for high-resolution structural data, other techniques provide complementary and sometimes more accessible information.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
Principle X-ray diffraction from a single crystal.Nuclear magnetic resonance of atomic nuclei in solution.Energy calculations based on force fields.
Resolution Atomic (<1.5 Å) to near-atomic (3.0 Å).Low to medium, provides an ensemble of structures.Theoretical, accuracy is model-dependent.
Sample State Solid (crystal).Solution, closer to physiological conditions.[20]In silico.
Key Advantage Unambiguous, high-resolution 3D structure.Provides information on molecular dynamics and flexibility.[21] No crystallization needed.Fast and cost-effective for initial hypothesis generation.
Key Limitation Requires well-diffracting crystals, which can be a major bottleneck.[6]Limited to smaller proteins (<40 kDa).Not experimental data; requires validation.
Time Scale Weeks to months (crystallization is often rate-limiting).Days to weeks.Hours to days.

Conclusion

For the definitive structural validation of a 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid complex, X-ray crystallography remains the most authoritative method. It provides a high-resolution snapshot of the binding event that is indispensable for structure-based drug design. The rigorous, self-validating nature of the crystallographic workflow, from data collection through refinement, ensures a high degree of confidence in the final atomic model.[22]

However, a pragmatic and comprehensive approach to structural biology often involves integrating multiple techniques.[20] NMR can provide crucial insights into the solution-state dynamics of the complex, while computational modeling can rapidly screen binding hypotheses and guide experimental design. By understanding the strengths and limitations of each method, researchers can strategically deploy the right tools to accelerate the journey from a novel compound to a life-changing therapeutic.

References

  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 12(8), 771-782. [Link]

  • Dauter, Z., & Wlodawer, A. (2016). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 283(17), 3173-3191. [Link]

  • Rupp, B. (n.d.). Protein X-Ray Structure Validation: Key Criteria. Proteopedia. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Unknown. (n.d.). Crystallization of small molecules. Course notes. [Link]

  • Kundrot, C. E., & Richards, F. M. (1987). Collection and Processing of X-ray Diffraction Data from Protein Crystals at High Pressure. Journal of Applied Crystallography, 20(5), 336-343. [Link]

  • Phenix. (n.d.). X-ray Structure Refinement. [Link]

  • Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. Royal Society of Chemistry. [Link]

  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1801-1823. [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1801-1823. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • The Biochemist. (2021). A beginner's guide to X-ray data processing. [Link]

  • Minor, W., et al. (2017). X-ray data processing. Acta Crystallographica Section F, 73(Pt 2), 53–62. [Link]

  • Zhang, Z., et al. (2025). Generative Refinement: A New Paradigm for Determining Single Crystal Structures Directly from HKL Data. arXiv. [Link]

  • Liebschner, D., et al. (2011). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]

  • Minor, W. (2020). Processing of X-ray diffraction data. ResearchGate. [Link]

  • Moore, P. B. (2015). On the validation of crystallographic symmetry and the quality of structures. Protein Science, 24(5), 834-845. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Applications Notes. [Link]

  • Grokipedia. (n.d.). R-factor (crystallography). [Link]

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 1074-1088. [Link]

  • Tickle, I. J., & Lasker, A. (2006). Bias in cross-validated free R factors: mitigation of the effects of non-crystallographic symmetry. Acta Crystallographica Section D, 62(Pt 3), 303-313. [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Nature Structural Biology, 4, 862-865. [Link]

  • Wlodawer, A. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(9), 929-938. [Link]

  • Brunger, A. T. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Stanford University. [Link]

  • Wikipedia. (n.d.). Ramachandran plot. [Link]

  • Various Authors. (2013). What exactly is a ramachandran plot? How can we define this plot?. ResearchGate. [Link]

  • Karplus, P. A. (2014). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Protein Science, 23(10), 1426-1434. [Link]

  • Grokipedia. (n.d.). Ramachandran plot. [Link]

  • Williamson, M. P. (2000). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Biological Sciences Review, 13(1), 22-26. [Link]

  • Swiss-PdbViewer. (n.d.). Using a Ramachandran Plot. [Link]

  • NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. [Link]

  • Unknown. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Cikotiene, I., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71. [Link]

  • RCSB PDB. (2014). 3J0 Ligand Summary Page. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • re3data.org. (2026). Cambridge Structural Database. [Link]

  • Unknown. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Macedonian Journal of Chemistry and Chemical Engineering, 31(1), 89-96. [Link]

  • Unknown. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. [Link]

  • PubChem. (n.d.). 1-(3-bromophenyl)-1h-pyrazole-3-carboxylic acid. [Link]

  • RCSB PDB. (2010). MZL Ligand Summary Page. [Link]

  • RCSB PDB. (2023). 0IH Ligand Summary Page. [Link]

  • RCSB PDB. (2021). 0IC Ligand Summary Page. [Link]

  • PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic Acid

For drug development professionals and synthetic chemists, 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is a highly valuable structural building block. It offers a reactive carboxylic acid moiety for amidation and an i...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is a highly valuable structural building block. It offers a reactive carboxylic acid moiety for amidation and an iodophenyl group primed for palladium-catalyzed cross-coupling. However, the presence of the heavy halogen (iodine) fundamentally alters its environmental risk profile.

This guide provides a definitive, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with stringent environmental regulations while safeguarding laboratory personnel.

The Mechanistic Causality of Halogenated Waste

To design a safe and compliant disposal protocol, one must first understand the chemical behavior of the waste being generated:

  • The Halogenated Aromatic Ring: The carbon-iodine bond is highly recalcitrant to natural biodegradation. When incinerated improperly, iodinated organics can release corrosive hydrogen iodide (HI) gas and toxic elemental iodine vapors. Therefore, environmental protection agencies mandate that halogenated organic wastes undergo specialized thermal treatment.

  • The Carboxylic Acid Group: As a weak acid, this compound can induce localized pH changes in mixed waste containers. If inadvertently mixed with incompatible basic or oxidizing agents in a bulk waste carboy, it can trigger dangerous exothermic reactions.

The Golden Rule of Segregation

The most critical logistical rule in laboratory waste management is strict segregation. 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid must be classified as Halogenated Organic Waste. Mixing this compound with non-halogenated solvents (such as acetone or ethanol) contaminates the entire volume, forcing the entire mixture to be treated as a halogenated substance. This needlessly and exponentially increases hazardous waste management costs and complicates the thermal destruction process[1].

Step-by-Step Experimental Disposal Protocol

The following self-validating protocol is designed for the post-reaction workup and disposal of mixtures containing 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid.

Prerequisites: Fume hood, Nitrile gloves, safety goggles, and designated secondary containment.

Step 1: Reaction Quenching and pH Neutralization
  • Action: In a fume hood, slowly add a mild aqueous base (e.g., saturated sodium bicarbonate, NaHCO3​ ) to the reaction mixture until the aqueous phase reaches a stable pH of 6–8. Validate the pH using indicator strips.

  • Causality: Neutralization converts the unreacted 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid into its highly water-soluble carboxylate salt. This prevents uncontrolled, heat-generating acid-base reactions from occurring later when the waste is transferred to bulk accumulation carboys[2].

Step 2: Liquid-Liquid Extraction & Phase Segregation
  • Action: Transfer the quenched mixture to a separatory funnel. Extract the organic phase (e.g., using Dichloromethane or Ethyl Acetate) from the aqueous phase.

  • Causality: Separating the phases ensures that the bulk of the iodinated organic compound is isolated in the organic layer, allowing for precise routing into the correct, high-temperature incineration waste stream.

Step 3: Containerization and Labeling
  • Action: Transfer the organic phase into a chemically compatible, vapor-tight container. Label the container explicitly as "Hazardous Waste: Halogenated Organics"[3]. The label must spell out the full chemical name—1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid—alongside all associated solvents. Do not use chemical formulas or abbreviations.

  • Causality: Accurate, unabbreviated labeling is a strict regulatory requirement that prevents the catastrophic mixing of incompatible chemicals and ensures the downstream waste processing facility applies the correct destruction protocol.

Step 4: Satellite Accumulation Area (SAA) Storage
  • Action: Store the sealed container in a designated SAA with secondary containment. Ensure the container is kept closed at all times except when actively adding waste[3].

  • Causality: Secondary containment captures accidental spills, preventing the toxic iodinated compound from entering floor drains or municipal sewer systems, which are strictly prohibited from receiving halogenated solvents[1].

Quantitative Waste Stream Analysis

To optimize laboratory logistics and budget, researchers must understand the downstream implications of their waste segregation choices. The table below summarizes the logistical impact of different waste streams.

Waste CategoryKey ConstituentsEPA Treatment StandardRelative Disposal CostEnvironmental Impact if Mishandled
Halogenated Organic Waste Iodine, Chlorine, Bromine (e.g., Iodophenyl derivatives, DCM)High-Temp Incineration (>99.99% DRE) + Caustic ScrubbingHigh (Requires specialized scrubbers)Ozone depletion, aquatic toxicity, bioaccumulation
Non-Halogenated Organic Waste Acetone, Ethanol, Hexanes, TolueneStandard Incineration / Fuel BlendingLow to Moderate Smog formation, flammability hazards
Aqueous Waste (Neutralized) Water, Inorganic Salts (pH 6-8)Wastewater Treatment / EvaporationLow Alteration of local water pH, heavy metal transport

Final Treatment and Regulatory Compliance

Once the halogenated waste leaves your facility, it is subjected to rigorous regulatory standards. Environmental ministries require that halogenated organic wastes be destroyed via rotary kiln incineration or liquid injection incineration[4].

To safely process the iodine content of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid, the incinerator must achieve a Destruction and Removal Efficiency (DRE) of over 99.99%. Furthermore, the facility must employ caustic scrubbing systems to capture and neutralize the resulting acidic hydrogen iodide (HI) emissions before they can be released into the atmosphere[4].

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for segregating and disposing of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid waste in a laboratory setting.

DisposalWorkflow Start 1-(3-Iodophenyl)-1H-pyrazole- 3-carboxylic acid Waste StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Liquid Mixture (Reaction/Extraction) StateCheck->LiquidWaste Liquid SolidContainer Halogenated Solid Waste Container SolidWaste->SolidContainer PhaseCheck Determine Solvent Phase LiquidWaste->PhaseCheck Incineration High-Temp Incineration (>99.99% DRE) with Caustic Scrubbing SolidContainer->Incineration OrgPhase Organic Phase (Halogenated/Mixed) PhaseCheck->OrgPhase Organic AqPhase Aqueous Phase (Acidic/Basic) PhaseCheck->AqPhase Aqueous OrgContainer Halogenated Organic Waste Container OrgPhase->OrgContainer Neutralize Neutralize to pH 6-8 (e.g., NaHCO3) AqPhase->Neutralize AqContainer Aqueous Waste Container Neutralize->AqContainer AqContainer->Incineration Secondary Treatment OrgContainer->Incineration

Caption: Logical workflow for the segregation and disposal of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid.

References

  • Laws and Regulations Retrieving System - Ministry of Environment Source: moenv.gov.tw URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL:[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure Source: illinois.edu URL:[Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS Source: epfl.ch URL:[Link]

  • Guidelines for Solvent Waste Recycling and Disposal Source: hazardouswasteexperts.com URL:[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic Acid

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.

While a specific Safety Data Sheet (SDS) for 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is not publicly available, this guide draws upon the safety profiles of structurally analogous compounds, including pyrazole derivatives and iodinated aromatic compounds, to establish a robust framework for safe handling. The recommendations herein are founded on a conservative approach, prioritizing user safety in the absence of compound-specific data.

Hazard Assessment and Risk Mitigation

1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is a halogenated aromatic carboxylic acid. Based on data from similar chemical structures, it is prudent to assume the compound may possess the following hazards:

  • Skin and Eye Irritation: Aromatic carboxylic acids and halogenated compounds can cause significant irritation upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][3]

  • Harmful if Swallowed: Oral ingestion may be detrimental to health.[1][3][4]

  • Potential for Organ Damage: Some related compounds show evidence of causing organ damage through prolonged or repeated exposure.[4]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to minimize exposure during handling.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table outlines the recommended PPE for various laboratory activities involving 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles provide a primary barrier against splashes and dust. A face shield offers supplementary protection for the entire face, which is crucial when handling larger quantities or during procedures with a high risk of splashing.[5][6]
Skin Protection Nitrile or neoprene gloves and a lab coatNitrile and neoprene gloves offer good resistance to a range of chemicals, including many organic acids and solvents.[7][8] Always inspect gloves for integrity before use and change them frequently, especially after any direct contact with the compound. A flame-retardant lab coat should be worn to protect the torso and arms.[7]
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesFor operations that may generate dust or aerosols, such as weighing or preparing solutions, a respirator is necessary. Work should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]
Footwear Closed-toe, chemical-resistant shoesFootwear should fully cover the feet to protect against spills. Perforated shoes or sandals are not permissible in a laboratory setting where chemicals are handled.[9]

Step-by-Step Guide to Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

Donning PPE Workflow:
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a seal check to ensure your respirator fits correctly.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE Workflow:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.

  • Face Shield and Goggles: Remove your face shield and goggles from the back to the front.

  • Lab Coat: Unbutton your lab coat and remove it by folding it inward, avoiding contact with the potentially contaminated exterior.

  • Respirator: Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Hand Hygiene Don2 Lab Coat Don1->Don2 Don3 Respirator Don2->Don3 Don4 Eye/Face Protection Don3->Don4 Don5 Gloves Don4->Don5 Doff1 Gloves Doff2 Eye/Face Protection Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Doff5 Hand Hygiene Doff4->Doff5

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

Safe Handling Procedures:
  • Engineering Controls: All manipulations of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid, especially of the solid form, should be performed in a certified chemical fume hood to minimize inhalation risks.[5][10]

  • Spill Management: In the event of a spill, evacuate the area and prevent the spread of the material. Use absorbent pads for liquid spills and carefully sweep up solid spills to avoid generating dust.[11] Place all contaminated materials into a sealed, labeled container for proper disposal.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4][6]

Disposal Plan:

As a halogenated organic compound, 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid and any materials contaminated with it require specific disposal procedures.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[11][12][13] This is crucial as the disposal methods differ significantly, with halogenated waste typically requiring incineration at high temperatures.[12][14]

  • Waste Containers: Use clearly labeled, leak-proof containers for all waste. The label should include the words "Hazardous Waste" and the full chemical name.[11][13]

  • Contaminated PPE: Dispose of all used PPE, including gloves, as hazardous waste in accordance with your institution's and local regulations.

Disposal_Decision_Tree Start Waste Generated Is_Halogenated Is the waste halogenated? Start->Is_Halogenated Halogenated_Container Collect in 'Halogenated Waste' Container Is_Halogenated->Halogenated_Container Yes Non_Halogenated_Container Collect in 'Non-Halogenated Waste' Container Is_Halogenated->Non_Halogenated_Container No Label_Container Label container with full chemical names Halogenated_Container->Label_Container Non_Halogenated_Container->Label_Container Seal_Dispose Seal container and arrange for approved disposal Label_Container->Seal_Dispose

Caption: Decision tree for proper segregation and disposal of chemical waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Diverse Waste Solutions. Halogenated Solvents Recovery. Diverse Waste Solutions. [Link]

  • Safety & Risk Services. Organic Solvent Waste Disposal. The University of British Columbia. [Link]

  • Environment, Health and Safety. 7.2 Organic Solvents. University of North Carolina at Chapel Hill. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. EPA. [Link]

  • Scribd. Iodination of Aromatic Compounds Lab. Scribd. [Link]

  • Angene Chemical. Safety Data Sheet: 1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic Acid. Angene Chemical. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. KISHIDA CHEMICAL CO., LTD.[Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. Personal Protective Equipment for Chemical Exposures. University of Nebraska-Lincoln. [Link]

  • ACS Publications. Practical Electrochemical Iodination of Aromatic Compounds. Organic Process Research & Development. [Link]

  • BESA. Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • ACS GCI Pharmaceutical Roundtable. Iodination. American Chemical Society. [Link]

  • Google Patents. Process for the preparation of iodoaromatic compounds.
  • Environmental Health and Safety. OSHA Glove Selection Chart. University of Texas at Austin. [Link]

  • UNMC. Laboratory PPE Selection Guide. University of Nebraska Medical Center. [Link]

Sources

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